3'-Bromo-4'-morpholinoacetophenone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromo-4-morpholin-4-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGSRLSYOANMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCOCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650351 | |
| Record name | 1-[3-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957066-05-6 | |
| Record name | 1-[3-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3'-Bromo-4'-morpholinoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 3'-Bromo-4'-morpholinoacetophenone, a compound of interest in medicinal chemistry and organic synthesis.
Core Chemical Properties
This compound is a substituted acetophenone derivative. Its core structure consists of an acetophenone molecule substituted with a bromine atom at the 3' position and a morpholino group at the 4' position of the phenyl ring.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | 1-(3-bromo-4-morpholin-4-ylphenyl)ethanone | [1] |
| CAS Number | 957066-05-6 | [1][2][3] |
| Molecular Formula | C₁₂H₁₄BrNO₂ | [1][2][3][4] |
| Molecular Weight | 284.15 g/mol | [1][2][3][4] |
| Boiling Point | 429.0 ± 45.0 °C (Predicted) | [5] |
| Density | 1.417 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 1.51 ± 0.40 (Predicted) | [5] |
| Storage Temperature | 2-8°C | [5] |
Synthesis and Reactivity
Logical Synthesis Workflow
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocols
General Synthesis Protocol for this compound via Nucleophilic Aromatic Substitution
This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.
-
Reaction Setup : To a solution of a suitable starting material, such as 4-fluoro-3-bromoacetophenone, in an appropriate aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine. A base, such as potassium carbonate or triethylamine, may be added to facilitate the reaction.
-
Reaction Conditions : The reaction mixture is typically heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up : Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.
-
Extraction : The aqueous mixture is then extracted with an organic solvent, such as ethyl acetate or dichloromethane. The organic layers are combined.
-
Washing and Drying : The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Purification : The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the pure this compound.
-
Characterization : The structure and purity of the final product would be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Applications
The search results did not provide specific information on the biological activity or signaling pathways directly associated with this compound. However, related substituted acetophenones are known to be valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[6] For instance, para/meta-substituted acetophenones have demonstrated antimicrobial activity.[7] Furthermore, compounds with similar structural motifs are used as precursors for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory and analgesic drugs.[6]
Safety and Handling
Based on safety data sheets for similar bromoacetophenone derivatives, this compound should be handled with care.
-
Hazards : It may cause skin irritation, serious eye irritation, and respiratory irritation.[8] The chemical, physical, and toxicological properties have not been thoroughly investigated.
-
Precautions :
-
First Aid :
-
Storage : Store in a well-ventilated place and keep the container tightly closed.[8] Store locked up. Recommended storage is at 2-8°C.[5]
Disclaimer : This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety guide. Always consult the specific Safety Data Sheet (SDS) for the compound and follow good laboratory practices.
References
- 1. This compound | C12H14BrNO2 | CID 26967067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3'-Bromo-4'-morpholino)acetophenone | 957066-05-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 957066-05-6 CAS MSDS ((3'-Bromo-4'-morpholino)acetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. (3'-Bromo-4'-morpholino)acetophenone CAS#: 957066-05-6 [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. ossila.com [ossila.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. beta.lakeland.edu [beta.lakeland.edu]
An In-depth Technical Guide to 3'-Bromo-4'-morpholinoacetophenone
CAS Number: 957066-05-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3'-Bromo-4'-morpholinoacetophenone, a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this molecule, this guide presents a proposed synthetic pathway, general experimental protocols for characterization, and a representative biological assay, alongside its known chemical and physical properties.
Chemical and Physical Properties
This compound is a substituted acetophenone derivative. The presence of the morpholine and bromo substituents on the aromatic ring suggests its potential as a scaffold in the development of novel bioactive molecules.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄BrNO₂ | PubChem[1] |
| Molecular Weight | 284.15 g/mol | PubChem[1] |
| CAS Number | 957066-05-6 | PubChem[1] |
| IUPAC Name | 1-(3-bromo-4-morpholinophenyl)ethanone | |
| Predicted Boiling Point | 429.0 ± 45.0 °C | |
| Predicted Density | 1.417 ± 0.06 g/cm³ | |
| Predicted pKa | 1.51 ± 0.40 |
Proposed Synthesis
An alternative approach could be a nucleophilic aromatic substitution reaction, where the fluorine atom in a suitable precursor like 3'-Bromo-4'-fluoroacetophenone is displaced by morpholine. The electron-withdrawing nature of the acetyl group would activate the aromatic ring towards nucleophilic attack.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
Caption: Proposed Buchwald-Hartwig amination for the synthesis of this compound.
General Experimental Protocols
The following are general procedures for the synthesis, characterization, and a representative biological assay. These protocols are not specific to this compound and would require optimization.
General Synthesis via Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask is added the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BINAP, 1-5 mol%), and the base (e.g., sodium tert-butoxide, 1.2-2.0 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reactants: 3'-Bromo-4'-fluoroacetophenone (1.0 equivalent), morpholine (1.1-1.5 equivalents), and an anhydrous aprotic solvent (e.g., toluene or dioxane) are added via syringe.
-
Reaction: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.
General Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).[5][6][7][8][9] The sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would be recorded on an FT-IR spectrometer.[10][11][12][13] The sample could be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet. Characteristic peaks for the carbonyl group (C=O) of the ketone and aromatic C-H and C=C bonds would be expected.
-
Mass Spectrometry (MS): The mass spectrum would be obtained using a mass spectrometer, likely with electrospray ionization (ESI) to determine the molecular weight of the compound.[14][15][16] The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak.
Potential Biological Activity: Kinase Inhibition
Substituted acetophenones are known to be scaffolds for various biologically active compounds. Given the structural motifs present in this compound, it is a candidate for screening as a kinase inhibitor. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer.[17][18]
General In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based)
This is a general protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.[17][18][19][20][21]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the compound in assay buffer.
-
Prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in an appropriate kinase assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the diluted compound or DMSO (as a control) to the wells.
-
Add the kinase to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit or similar technology. This typically involves a two-step process of depleting the remaining ATP and then converting the produced ADP back to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Caption: A generic kinase signaling pathway and the workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a chemical compound with potential for further investigation in the field of drug discovery. While specific biological and detailed synthetic data are currently limited, this guide provides a framework for its synthesis, characterization, and evaluation as a potential kinase inhibitor based on established chemical principles and assay methodologies. Further research is warranted to fully elucidate its chemical and biological properties.
References
- 1. This compound | C12H14BrNO2 | CID 26967067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 7. inchemistry.acs.org [inchemistry.acs.org]
- 8. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. ijirset.com [ijirset.com]
- 10. web.mit.edu [web.mit.edu]
- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mse.washington.edu [mse.washington.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. benchchem.com [benchchem.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. In vitro kinase assay [protocols.io]
- 20. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3'-Bromo-4'-morpholinoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3'-Bromo-4'-morpholinoacetophenone, a valuable building block in medicinal chemistry and drug discovery. This document details the necessary starting materials, step-by-step experimental protocols, and relevant biological context to facilitate its application in research and development.
Introduction
This compound is a substituted acetophenone derivative incorporating both a bromine atom and a morpholine moiety. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the physicochemical properties of compounds, such as aqueous solubility and metabolic stability. The bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of diverse chemical space.
Synthetic Pathway Overview
The most direct and efficient synthesis of this compound is a two-step process. The synthesis commences with the nucleophilic aromatic substitution of a readily available starting material, 4'-fluoroacetophenone, with morpholine. The resulting intermediate, 4'-morpholinoacetophenone, is then regioselectively brominated to yield the final product.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound.
Starting Materials
The primary starting materials for this synthesis are commercially available and are listed in the table below.
| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4'-Fluoroacetophenone | 403-42-9 | C₈H₇FO | 138.14 |
| Morpholine | 110-91-8 | C₄H₉NO | 87.12 |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 |
Experimental Protocols
This section provides detailed experimental procedures for the two-step synthesis of this compound.
Step 1: Synthesis of 4'-Morpholinoacetophenone
This step involves a nucleophilic aromatic substitution reaction where the fluorine atom of 4'-fluoroacetophenone is displaced by morpholine.
Reaction Scheme:
Experimental Procedure:
-
To a solution of 4'-fluoroacetophenone (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (2.0-3.0 eq).
-
Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃), to the reaction mixture (2.0-3.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete (typically within 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 4'-morpholinoacetophenone as a solid.
Quantitative Data for Step 1:
| Parameter | Value |
| Typical Scale | 10-50 mmol |
| Reaction Temperature | 100 °C |
| Reaction Time | 6 hours |
| Yield | 85-95% |
Step 2: Synthesis of this compound
This step involves the regioselective electrophilic bromination of the electron-rich aromatic ring of 4'-morpholinoacetophenone. The morpholino group is a strong activating group and directs the incoming electrophile (bromine) to the ortho position.
Reaction Scheme:
Experimental Procedure:
-
Dissolve 4'-morpholinoacetophenone (1.0 eq) in a suitable solvent such as acetic acid, dichloromethane, or chloroform.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of the brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.1 eq) or bromine (Br₂) in the same solvent, to the cooled solution while stirring.
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the starting material is consumed (typically within 1-3 hours), quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any excess bromine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Quantitative Data for Step 2:
| Parameter | Value |
| Typical Scale | 5-20 mmol |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2 hours |
| Yield | 70-85% |
Biological Context: PI3K/Akt Signaling Pathway
Compounds containing the morpholine scaffold are of significant interest in drug discovery, particularly as inhibitors of signal transduction pathways implicated in cancer. One such critical pathway is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which plays a central role in cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers.
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, leading to the regulation of various cellular processes.
The morpholine moiety in many small molecule inhibitors is known to form crucial hydrogen bond interactions with the hinge region of the kinase domain of PI3K, contributing to their inhibitory activity.[2] Therefore, this compound serves as a valuable starting material for the synthesis of novel PI3K/Akt pathway inhibitors.
Caption: A simplified diagram of the PI3K/Akt signaling pathway.
Conclusion
This technical guide has outlined a reliable and efficient two-step synthesis for this compound. The detailed experimental protocols and quantitative data provided herein are intended to support researchers and scientists in the preparation of this versatile chemical intermediate. Furthermore, the contextualization of this compound within the biologically significant PI3K/Akt signaling pathway highlights its potential for the development of novel therapeutics, particularly in the field of oncology.
References
3'-Bromo-4'-morpholinoacetophenone molecular structure and weight
This technical guide provides a comprehensive overview of the molecular structure and properties of 3'-Bromo-4'-morpholinoacetophenone, a chemical compound of interest to researchers and professionals in drug development and chemical synthesis.
Molecular and Chemical Properties
This compound is a substituted acetophenone derivative incorporating a morpholine ring. Its chemical and physical properties are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄BrNO₂ | [1][2][3][4][5] |
| Molecular Weight | 284.15 g/mol | [1][2][3][4] |
| IUPAC Name | 1-(3-bromo-4-morpholin-4-ylphenyl)ethanone | [4] |
| CAS Number | 957066-05-6 | [1][2][3][5] |
| SMILES | CC(=O)C1=CC(=C(C=C1)N2CCOCC2)Br | [4] |
| InChI | InChI=1S/C12H14BrNO2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | [4] |
Molecular Structure
The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization, generated using the DOT language, illustrates the atomic connectivity and the arrangement of the functional groups, including the bromo, morpholino, and acetophenone moieties.
Further Research and Applications
At present, detailed experimental protocols, signaling pathway involvement, and extensive quantitative data for this compound are not widely available in publicly accessible scientific literature. This suggests that the compound may be a relatively novel or specialized chemical intermediate. Researchers interested in the potential applications of this molecule, for instance in medicinal chemistry as a scaffold for the synthesis of bioactive compounds, would likely need to undertake foundational research to characterize its biological activity and establish relevant experimental procedures. The presence of the morpholine group, a common feature in many approved drugs, hints at its potential for further investigation in drug discovery programs.
References
- 1. scbt.com [scbt.com]
- 2. (3'-Bromo-4'-morpholino)acetophenone | 957066-05-6 [chemicalbook.com]
- 3. 957066-05-6 CAS MSDS ((3'-Bromo-4'-morpholino)acetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | C12H14BrNO2 | CID 26967067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
An In-depth Technical Guide to 1-(3-bromo-4-morpholin-4-ylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(3-bromo-4-morpholin-4-yl)phenyl)ethanone, also known as 3'-Bromo-4'-morpholinoacetophenone. The document details its chemical identity, physicochemical properties, and putative synthesis. Although specific experimental data for this compound is limited in publicly available literature, this guide compiles information on related structures and methodologies to provide a foundational understanding for researchers. Potential biological activities are discussed in the context of related morpholino- and acetophenone-containing molecules, highlighting its potential as a subject for further investigation in drug discovery and development.
Chemical Identity and Properties
1-(3-bromo-4-morpholin-4-ylphenyl)ethanone is a substituted acetophenone derivative characterized by the presence of a bromine atom and a morpholine ring attached to the phenyl group.
Table 1: Chemical Identifiers and Physicochemical Properties [1]
| Identifier | Value |
| IUPAC Name | 1-(3-bromo-4-morpholin-4-ylphenyl)ethanone |
| Synonyms | This compound, 4-Acetyl-2-Bromo-1-morpholinobenzene |
| CAS Number | 957066-05-6 |
| Molecular Formula | C₁₂H₁₄BrNO₂ |
| Molecular Weight | 284.15 g/mol |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)N2CCOCC2)Br |
| InChI Key | FFGSRLSYOANMJK-UHFFFAOYSA-N |
Putative Synthesis
A definitive, detailed experimental protocol for the synthesis of 1-(3-bromo-4-morpholin-4-ylphenyl)ethanone is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on established organic chemistry principles and published procedures for analogous compounds. A potential two-step synthesis is outlined below.
Step 1: Bromination of 4'-morpholinoacetophenone
The first step would involve the bromination of 4'-morpholinoacetophenone. This electrophilic aromatic substitution would likely be directed to the position ortho to the activating morpholino group and meta to the deactivating acetyl group.
Experimental Workflow:
Caption: Proposed workflow for the bromination of 4'-morpholinoacetophenone.
Step 2: Nucleophilic Aromatic Substitution
An alternative approach could involve the nucleophilic aromatic substitution of a di-halogenated precursor, such as 1-(3-bromo-4-fluorophenyl)ethanone, with morpholine.
Experimental Workflow:
Caption: Proposed workflow for the synthesis via nucleophilic aromatic substitution.
Spectral Data (Predicted)
While experimental spectral data for 1-(3-bromo-4-morpholin-4-ylphenyl)ethanone is not available, predictions based on the analysis of similar structures can be made.
Table 2: Predicted Spectral Data
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the acetyl protons (singlet, ~2.5 ppm), morpholine protons (two multiplets, ~3.0-4.0 ppm), and aromatic protons (multiplets, ~7.0-8.0 ppm) would be expected. |
| ¹³C NMR | Resonances for the acetyl carbonyl carbon (~197 ppm), aromatic carbons (110-150 ppm), and morpholine carbons (~50 and ~67 ppm) are anticipated. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch of the ketone is expected around 1680 cm⁻¹. Bands corresponding to C-N stretching of the morpholine and C-Br stretching would also be present. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of similar intensity, characteristic of a monobrominated compound. |
Potential Biological Activity and Signaling Pathways
The biological activity of 1-(3-bromo-4-morpholin-4-ylphenyl)ethanone has not been explicitly reported. However, the constituent chemical moieties, namely the substituted acetophenone and the morpholine ring, are present in numerous biologically active molecules.
The acetophenone scaffold is a common feature in compounds exhibiting a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The morpholine ring is a prevalent heterocyclic motif in medicinal chemistry, often incorporated to improve physicochemical properties and confer biological activity. For instance, morpholine derivatives have been investigated as kinase inhibitors.
Given the presence of these pharmacophores, it is plausible that 1-(3-bromo-4-morpholin-4-ylphenyl)ethanone could exhibit activity as a kinase inhibitor . Many small molecule kinase inhibitors feature a heterocyclic ring system, and the morpholine group could potentially interact with the ATP-binding site of various kinases. Inhibition of specific kinases is a key mechanism in targeting signaling pathways implicated in cancer and inflammatory diseases.
Hypothesized Signaling Pathway Interaction:
Caption: Hypothesized inhibitory action on a generic protein kinase signaling pathway.
Further investigation is required to determine the specific biological targets and mechanisms of action of this compound. Screening against a panel of kinases and in various disease-relevant cellular assays would be a logical next step to explore its therapeutic potential.
Conclusion
1-(3-bromo-4-morpholin-4-ylphenyl)ethanone is a chemical entity with potential for further investigation in the field of drug discovery. This technical guide has provided a summary of its known properties and a framework for its synthesis and potential biological evaluation. The absence of comprehensive experimental data in the current literature underscores the opportunity for novel research to elucidate the physicochemical and pharmacological characteristics of this compound. Future studies should focus on its synthesis, purification, full spectral characterization, and screening for biological activities, particularly in the areas of kinase inhibition for anti-cancer and anti-inflammatory applications.
References
A Technical Guide to the Solubility of 3'-Bromo-4'-morpholinoacetophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3'-Bromo-4'-morpholinoacetophenone. Due to the limited availability of specific experimental quantitative data in public literature, this document focuses on predicted solubility based on the compound's chemical structure and established chemical principles. Furthermore, it outlines detailed experimental protocols for determining its solubility in various organic solvents, equipping researchers with the necessary methodology for empirical validation.
Predicted Solubility Profile
Based on its molecular structure, which features a polar morpholine ring and a ketone group, as well as a less polar brominated aromatic ring, this compound is anticipated to exhibit a range of solubilities in organic solvents. The presence of both polar and non-polar moieties suggests that its solubility will be highest in solvents with intermediate polarity.
The following table summarizes the predicted solubility of this compound in a variety of common organic solvents. These predictions are derived from the principle of "like dissolves like" and the analysis of the compound's functional groups.
| Solvent | Predicted Solubility | Rationale |
| Polar Protic Solvents | ||
| Methanol | High | The hydroxyl group of methanol can hydrogen bond with the oxygen atoms of the morpholine and ketone groups. |
| Ethanol | High | Similar to methanol, ethanol's hydroxyl group can engage in hydrogen bonding. |
| Water | Low | While possessing polar functional groups, the large non-polar aromatic ring is expected to limit aqueous solubility. |
| Polar Aprotic Solvents | ||
| Acetone | High | The carbonyl group of acetone can interact favorably with the polar groups of the solute.[1] |
| Acetonitrile | Moderate | The nitrile group offers some polarity, but it may be a less effective solvent than ketones. |
| Dimethylformamide (DMF) | High | DMF is a strong polar aprotic solvent capable of solvating a wide range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful polar aprotic solvent, often used for compounds with poor solubility in other solvents. |
| Non-Polar Solvents | ||
| Hexane | Low | The significant polarity of the morpholine and ketone groups will likely lead to poor solubility in non-polar alkanes. |
| Toluene | Moderate | The aromatic nature of toluene may allow for some favorable interactions with the bromophenyl ring of the solute. |
| Dichloromethane (DCM) | High | DCM has an intermediate polarity that is often effective at dissolving compounds with both polar and non-polar features.[1] |
| Chloroform | High | Similar to DCM, chloroform is a good solvent for many organic compounds of mixed polarity.[1] |
| Diethyl Ether | Moderate | The ether's slight polarity may allow for some dissolution, but it is less polar than other oxygenated solvents. |
Experimental Protocol for Solubility Determination
To empirically determine the solubility of this compound, a systematic approach is recommended. The following protocol is a generalized method that can be adapted for specific laboratory conditions and equipment.
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of organic solvents.
Materials:
-
This compound (solid)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
-
Graduated pipettes or micropipettes
-
Analytical balance
Procedure:
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Initial Qualitative Assessment:
-
Place approximately 10-20 mg of this compound into each labeled test tube.
-
Add 1 mL of the corresponding solvent to each tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.[2]
-
Visually inspect the tubes for dissolution.[2] Record the compound as "soluble," "partially soluble," or "insoluble" at this initial concentration.
-
-
Semi-Quantitative Determination (for soluble compounds):
-
If the compound dissolved in the initial 1 mL of solvent, add small, pre-weighed portions of the solute (e.g., 5-10 mg) to the solution.
-
After each addition, vortex the mixture until the solid is fully dissolved.
-
Continue adding the solute until a saturated solution is formed (i.e., a small amount of solid remains undissolved after prolonged agitation).
-
Record the total mass of solute that was dissolved in the 1 mL of solvent to obtain a semi-quantitative solubility value (in mg/mL).
-
-
Consideration of Temperature: For applications requiring solubility data at different temperatures, the procedure can be repeated in a temperature-controlled environment, such as a water bath. It is important to note that the solubility of most solids increases with temperature.[3]
Experimental Workflow Diagram
The following diagram illustrates the logical steps involved in the experimental determination of solubility for an organic compound like this compound.
Caption: Experimental workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. While predictions based on chemical structure are a valuable starting point, empirical testing using the provided protocol is essential for obtaining accurate and reliable solubility data for specific applications.
References
Safeguarding Research: A Technical Guide to the Safe Handling of 3'-Bromo-4'-morpholinoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive safety and handling protocols for 3'-Bromo-4'-morpholinoacetophenone, a compound of interest in contemporary research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical. This document synthesizes available data on this compound and structurally related compounds to offer a thorough overview of its hazard profile, requisite personal protective equipment (PPE), and emergency procedures.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound is not extensively available, data from structurally similar compounds, such as 4'-Bromoacetophenone, provides critical insights into its potential hazards. The primary anticipated risks are categorized as follows:
-
Skin Irritation: Expected to cause skin irritation upon direct contact.[1][2]
-
Eye Irritation: Poses a risk of serious eye irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as dust or aerosol.[1][2]
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Physical and Chemical Properties
Understanding the physical and chemical characteristics of this compound is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄BrNO₂ | PubChem[3] |
| Molecular Weight | 284.15 g/mol | PubChem[3] |
| CAS Number | 957066-05-6 | PubChem[3] |
| Boiling Point (Predicted) | 429.0 ± 45.0 °C | ChemicalBook[4] |
| Density (Predicted) | 1.417 ± 0.06 g/cm³ | ChemicalBook[4] |
| Storage Temperature | 2-8°C | ChemicalBook[4] |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles.[5] |
| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[5] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection. For extended contact, consult the glove manufacturer's resistance guide. | Prevents direct skin contact with the chemical.[5] |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended. Must be fully buttoned. | Protects skin and personal clothing from contamination.[5] |
| Full-Length Pants | Covers the lower body to prevent skin exposure.[5] | ||
| Closed-Toe Shoes | Made of a non-porous material | Protects feet from spills and falling objects.[5] | |
| Respiratory Protection | NIOSH-approved respirator | With appropriate cartridges for organic vapors and particulates | Required when engineering controls are insufficient to maintain exposure below permissible limits or when generating dust or aerosols. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to minimizing risk.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Avoid generating dust.[1]
-
Use appropriate tools to handle the solid compound, such as a spatula, to minimize contact.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
Storage:
-
Store in a tightly closed container.[1]
-
Store at the recommended temperature of 2-8°C.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[8]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][7][9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][9] Remove contaminated clothing.[1] If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7][9] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention from an ophthalmologist.[1] |
| Ingestion | Do NOT induce vomiting.[9] Rinse mouth with water.[9][10] Seek immediate medical attention.[1] |
Accidental Release and Disposal
Proper containment and disposal of this compound are essential to prevent environmental contamination and further exposure.
Accidental Release:
-
Evacuate: Evacuate personnel from the affected area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Contain: Prevent further leakage or spillage if safe to do so. Cover drains to prevent entry into the sewer system.[1]
-
Clean-up: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[5]
-
Chemical waste must be treated as hazardous waste.[5]
-
Do not dispose of this chemical down the drain or in regular trash.[5]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for handling this compound in a laboratory setting, emphasizing the integration of safety precautions at each step.
Caption: A flowchart illustrating the key stages and safety considerations for working with this compound.
References
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C12H14BrNO2 | CID 26967067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3'-Bromo-4'-morpholino)acetophenone CAS#: 957066-05-6 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 4-Morpholinoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, key reactions, and experimental considerations for the electrophilic aromatic substitution (EAS) on 4-morpholinoacetophenone. This information is critical for the synthesis of novel derivatives with potential applications in medicinal chemistry and drug development.
Core Principles: Regioselectivity in the Electrophilic Aromatic Substitution of 4-Morpholinoacetophenone
The regiochemical outcome of electrophilic aromatic substitution on 4-morpholinoacetophenone is governed by the electronic properties of its two substituents: the morpholino group and the acetyl group.
-
The Morpholino Group: The nitrogen atom of the morpholino group is directly attached to the aromatic ring. Through resonance, the lone pair of electrons on the nitrogen can be delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions. This makes the morpholino group a strong activating and ortho-, para-directing group.[1][2][3]
-
The Acetyl Group: The carbonyl group of the acetyl substituent is electron-withdrawing due to both inductive and resonance effects. This decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.[1][3]
In 4-morpholinoacetophenone, these two groups are positioned para to each other. The powerful activating and ortho-directing effect of the morpholino group dominates over the deactivating and meta-directing effect of the acetyl group. Consequently, electrophilic substitution is strongly favored at the positions ortho to the morpholino group (which are also meta to the acetyl group).
Diagram: Directing Effects in the Electrophilic Aromatic Substitution of 4-Morpholinoacetophenone
Caption: Directing effects of substituents on 4-morpholinoacetophenone.
Key Electrophilic Aromatic Substitution Reactions and Experimental Protocols
While specific quantitative data for the electrophilic aromatic substitution on 4-morpholinoacetophenone is not extensively reported in publicly available literature, the following sections provide detailed, adaptable experimental protocols for key reactions based on established procedures for related acetophenone derivatives. The activating nature of the morpholino group may allow for milder reaction conditions than those described for less activated substrates.
Bromination
The bromination of 4-morpholinoacetophenone is expected to yield primarily 3-bromo-4-morpholinoacetophenone. The existence of this compound (CAS 957066-05-6) confirms the feasibility of this regioselective substitution.[4][5]
Table 1: Expected Product and Reference Data for Bromination
| Reaction | Reagents | Expected Major Product | Reference Notes |
| Bromination | Br₂, FeBr₃ or NBS | 3-Bromo-4-morpholinoacetophenone | Based on the synthesis of 3-bromoacetophenone, the use of a Lewis acid catalyst is crucial for nuclear halogenation.[1] |
Experimental Protocol (Adapted from the bromination of acetophenone):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-morpholinoacetophenone (1 equivalent) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.
-
Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃).
-
Bromine Addition: Slowly add a solution of bromine (1.1 equivalents) in the same solvent from the dropping funnel. The reaction is exothermic and should be cooled in an ice bath to maintain a low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.
Nitration
The nitration of 4-morpholinoacetophenone is predicted to produce 3-nitro-4-morpholinoacetophenone as the major product.
Table 2: Expected Product and Reference Data for Nitration
| Reaction | Reagents | Expected Major Product | Reference Notes |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-morpholinoacetophenone | The nitration of acetophenone typically requires cold conditions to control the exothermic reaction and prevent side reactions.[6][7] |
Experimental Protocol (Adapted from the nitration of acetophenone): [6][7]
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while stirring.
-
Reaction Setup: Dissolve 4-morpholinoacetophenone (1 equivalent) in concentrated sulfuric acid in a flask equipped with a mechanical stirrer and a thermometer, and cool the mixture to 0-5 °C in an ice bath.
-
Addition of Nitrating Mixture: Add the pre-cooled nitrating mixture dropwise to the solution of the substrate, ensuring the temperature does not rise above 10 °C.
-
Reaction and Quenching: After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring by TLC. Carefully pour the reaction mixture onto crushed ice.
-
Isolation and Purification: Collect the precipitated product by filtration, wash thoroughly with cold water to remove residual acid, and purify by recrystallization from a suitable solvent like ethanol.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds and is therefore highly suitable for 4-morpholinoacetophenone.[2][8][9][10] The expected product is 3-formyl-4-morpholinoacetophenone.
Table 3: Expected Product and Reference Data for Vilsmeier-Haack Formylation
| Reaction | Reagents | Expected Major Product | Reference Notes |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 3-Formyl-4-morpholinoacetophenone | This reaction introduces a formyl (-CHO) group onto the aromatic ring. The Vilsmeier reagent is prepared in situ from phosphorus oxychloride and dimethylformamide.[2][8] |
Experimental Protocol (General Procedure):
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents) with stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: Add a solution of 4-morpholinoacetophenone (1 equivalent) in DMF to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the progress by TLC.
-
Hydrolysis: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a base such as sodium hydroxide or sodium carbonate until alkaline.
-
Work-up and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate. Purify the product by column chromatography or recrystallization.
Visualization of Reaction Workflow and Mechanism
General Mechanism of Electrophilic Aromatic Substitution
Caption: A simplified workflow of the general mechanism for electrophilic aromatic substitution.
Experimental Workflow for the Bromination of 4-Morpholinoacetophenone
Caption: A typical experimental workflow for the bromination of 4-morpholinoacetophenone.
Applications in Drug Development
Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, known to impart favorable physicochemical properties such as improved solubility and metabolic stability.[11] Substituted morpholine-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5]
The electrophilic aromatic substitution of 4-morpholinoacetophenone provides a direct route to novel derivatives that can be further elaborated. For instance, the introduction of a halogen atom can serve as a handle for subsequent cross-coupling reactions, while a nitro group can be reduced to an amine, providing a point for further functionalization. The formyl group can be used in reductive amination or other condensation reactions. These synthetic strategies open avenues for the creation of diverse chemical libraries for screening against various biological targets and exploring potential signaling pathway modulation.
Conclusion
This technical guide has outlined the fundamental principles and practical considerations for the electrophilic aromatic substitution on 4-morpholinoacetophenone. The strong directing effect of the morpholino group ensures high regioselectivity for substitution at the ortho positions. While specific quantitative data for this substrate is limited, the provided experimental protocols for bromination, nitration, and Vilsmeier-Haack formylation, adapted from related compounds, offer a solid foundation for synthetic exploration. The resulting functionalized 4-morpholinoacetophenone derivatives are valuable intermediates for the development of novel compounds with potential therapeutic applications. Further research is warranted to fully characterize the reaction kinetics, optimize yields, and explore the biological activities of these novel chemical entities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. 3'-Bromo-4'-morpholinoacetophenone | C12H14BrNO2 | CID 26967067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3'-Bromo-4'-morpholino)acetophenone | 957066-05-6 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. researchgate.net [researchgate.net]
The Reactive Nature of the Bromine Atom in 3'-Bromo-4'-morpholinoacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Bromo-4'-morpholinoacetophenone is a versatile synthetic intermediate, the utility of which is largely defined by the reactivity of its aryl bromide moiety. The presence of the bromine atom ortho to an electron-donating morpholino group and meta to an electron-withdrawing acetyl group creates a unique electronic environment that dictates its participation in a wide array of cross-coupling and substitution reactions. This technical guide provides an in-depth analysis of the reactivity of the bromine atom in this compound, complete with experimental protocols and quantitative data to aid in the design and execution of synthetic strategies.
Core Reactivity Profile
The bromine atom in this compound serves as a versatile handle for the introduction of a diverse range of functional groups. Its reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions, copper-catalyzed reactions, and reductive dehalogenation. The electron-donating morpholino group can enhance the oxidative addition of palladium to the carbon-bromine bond, a key step in many cross-coupling cycles.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of synthetic transformations involving this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. The bromine atom of this compound readily participates in this reaction with various boronic acids or esters.
substrate [label="3'-Bromo-4'-\nmorpholinoacetophenone"]; boronic_acid [label="R-B(OH)₂"]; product [label="3'-Aryl-4'-\nmorpholinoacetophenone"]; catalyst [label="Pd Catalyst\n(e.g., Pd(PPh₃)₄)", shape=ellipse, fillcolor="#FBBC05"]; base [label="Base\n(e.g., K₂CO₃)", shape=ellipse, fillcolor="#34A853"];
substrate -- product [label="Suzuki-Miyaura\nCoupling"]; boronic_acid -> product; catalyst -> product [style=dashed, arrowhead=none]; base -> product [style=dashed, arrowhead=none]; }
Suzuki-Miyaura Coupling Pathway
Experimental Protocol: Synthesis of 3'-Aryl-4'-morpholinoacetophenone
A mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq) is suspended in a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2 to 12 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 6 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 4 | 90-98 |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 75-85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, converting the aryl bromide to an arylamine. This reaction is highly valuable in medicinal chemistry for the synthesis of complex amine-containing molecules.
substrate [label="3'-Bromo-4'-\nmorpholinoacetophenone"]; amine [label="R¹R²NH"]; product [label="3'-(R¹R²N)-4'-\nmorpholinoacetophenone"]; catalyst [label="Pd Precatalyst\n(e.g., Pd₂(dba)₃)", shape=ellipse, fillcolor="#FBBC05"]; ligand [label="Ligand\n(e.g., BINAP)", shape=ellipse, fillcolor="#4285F4"]; base [label="Base\n(e.g., NaOtBu)", shape=ellipse, fillcolor="#34A853"];
substrate -- product [label="Buchwald-Hartwig\nAmination"]; amine -> product; catalyst -> product [style=dashed, arrowhead=none]; ligand -> product [style=dashed, arrowhead=none]; base -> product [style=dashed, arrowhead=none]; }
Buchwald-Hartwig Amination Pathway
Experimental Protocol: Synthesis of 3'-Amino-4'-morpholinoacetophenone Derivatives
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 1-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2-2.0 eq). The amine (1.1-1.5 eq) and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) are then added. The vessel is sealed and heated to a temperature between 80 and 120 °C for 4 to 24 hours. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.[1][2]
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | 80-90 |
| Benzylamine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | 75-85 |
| Piperidine | RuPhos-Pd-G3 | LHMDS | THF | 80 | 6 | 90-97 |
Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes by reacting the aryl bromide with a terminal alkyne in the presence of palladium and copper co-catalysts.
substrate [label="3'-Bromo-4'-\nmorpholinoacetophenone"]; alkyne [label="R-C≡CH"]; product [label="3'-(Alkynyl)-4'-\nmorpholinoacetophenone"]; pd_catalyst [label="Pd Catalyst\n(e.g., Pd(PPh₃)₂Cl₂)", shape=ellipse, fillcolor="#FBBC05"]; cu_catalyst [label="Cu Catalyst\n(e.g., CuI)", shape=ellipse, fillcolor="#EA4335"]; base [label="Base\n(e.g., Et₃N)", shape=ellipse, fillcolor="#34A853"];
substrate -- product [label="Sonogashira\nCoupling"]; alkyne -> product; pd_catalyst -> product [style=dashed, arrowhead=none]; cu_catalyst -> product [style=dashed, arrowhead=none]; base -> product [style=dashed, arrowhead=none]; }
Sonogashira Coupling Pathway
Experimental Protocol: Synthesis of 3'-(Alkynyl)-4'-morpholinoacetophenone Derivatives
To a solution of this compound (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq) are added. The reaction is typically carried out under an inert atmosphere at room temperature to 80 °C for 2 to 24 hours. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
| Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 8 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | DMF | 25 | 12 | 90-98 |
| 1-Heptyne | Pd(OAc)₂/PPh₃ | CuI | Et₃N | Acetonitrile | 70 | 6 | 80-90 |
Heck Reaction
The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a valuable method for carbon-carbon bond formation.
substrate [label="3'-Bromo-4'-\nmorpholinoacetophenone"]; alkene [label="R-CH=CH₂"]; product [label="3'-(Alkenyl)-4'-\nmorpholinoacetophenone"]; catalyst [label="Pd Catalyst\n(e.g., Pd(OAc)₂)", shape=ellipse, fillcolor="#FBBC05"]; base [label="Base\n(e.g., Et₃N)", shape=ellipse, fillcolor="#34A853"];
substrate -- product [label="Heck\nReaction"]; alkene -> product; catalyst -> product [style=dashed, arrowhead=none]; base -> product [style=dashed, arrowhead=none]; }
Heck Reaction Pathway
Experimental Protocol: Synthesis of 3'-(Alkenyl)-4'-morpholinoacetophenone Derivatives
A mixture of this compound (1.0 eq), an alkene (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%), and a base (e.g., triethylamine or potassium carbonate, 1.5-2.5 eq) in a polar aprotic solvent such as DMF or NMP is heated under an inert atmosphere. The reaction temperature typically ranges from 100 to 140 °C, and the reaction time can vary from 6 to 48 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. Purification of the product is achieved by column chromatography.
| Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 120 | 24 | 70-80 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 130 | 18 | 75-85 |
| Acrylonitrile | Pd(OAc)₂ / PPh₃ | NaOAc | DMA | 110 | 36 | 65-75 |
Reductive Dehalogenation
The bromine atom can be removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is useful when the bromine atom is used as a temporary directing or blocking group in a synthetic sequence.
substrate [label="3'-Bromo-4'-\nmorpholinoacetophenone"]; product [label="4'-Morpholinoacetophenone"]; catalyst [label="Catalyst\n(e.g., Pd/C)", shape=ellipse, fillcolor="#FBBC05"]; h_source [label="Hydrogen Source\n(e.g., H₂ gas)", shape=ellipse, fillcolor="#4285F4"];
substrate -> product [label="Reductive\nDehalogenation"]; catalyst -> product [style=dashed, arrowhead=none]; h_source -> product [style=dashed, arrowhead=none]; }
Reductive Dehalogenation Pathway
Experimental Protocol: Synthesis of 4'-Morpholinoacetophenone
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or methanol, a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%) is added. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) and stirred at room temperature for 2 to 12 hours. The reaction is monitored by TLC or GC-MS. Upon completion, the catalyst is removed by filtration through celite, and the filtrate is concentrated to give the desired product, which can be further purified by recrystallization if necessary.
| Catalyst | Hydrogen Source | Solvent | Pressure (atm) | Time (h) | Yield (%) |
| 10% Pd/C | H₂ (balloon) | Ethanol | 1 | 4 | >95 |
| 5% Pd/C | Ammonium formate | Methanol | N/A | 2 | 90-98 |
Conclusion
The bromine atom in this compound is a highly reactive and synthetically valuable functional group. Its participation in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, allows for the facile introduction of diverse molecular complexity. Furthermore, its susceptibility to reductive dehalogenation provides a strategic tool for synthetic planning. The experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers and drug development professionals in leveraging the reactivity of this important building block for the synthesis of novel chemical entities.
References
The Strategic Role of 3'-Bromo-4'-morpholinoacetophenone in Modern Drug Discovery: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the intricate landscape of pharmaceutical research and drug development, the strategic use of versatile chemical intermediates is paramount. Among these, 3'-Bromo-4'-morpholinoacetophenone has emerged as a key building block in the synthesis of a variety of bioactive molecules, particularly in the realm of oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the potential applications of this compound for researchers, scientists, and professionals in drug development, complete with experimental protocols, quantitative data, and pathway visualizations.
Core Chemical Properties and Synthesis
This compound, with the CAS number 957066-05-6, is a substituted acetophenone featuring a morpholine ring and a bromine atom on the phenyl group. These structural motifs are of significant interest in medicinal chemistry, as the morpholine group can enhance aqueous solubility and metabolic stability, while the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions.
| Property | Value | Reference |
| IUPAC Name | 1-(3-bromo-4-morpholin-4-ylphenyl)ethanone | [1] |
| CAS Number | 957066-05-6 | [1] |
| Molecular Formula | C₁₂H₁₄BrNO₂ | [1] |
| Molecular Weight | 284.15 g/mol | [2] |
Synthesis: The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common starting material is 3',4'-difluoroacetophenone, which is reacted with morpholine. The fluorine atom at the 4'-position is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the acetyl group. Subsequent bromination at the 3'-position yields the final product.
References
- 1. US7521449B2 - 4-arylmorpholin-3-one derivatives, their preparation and therapeutic use thereof - Google Patents [patents.google.com]
- 2. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3'-Bromoacetophenone with Morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1][2] This document provides detailed application notes and a representative protocol for the Buchwald-Hartwig amination of 3'-bromoacetophenone with morpholine to synthesize 3'-(morpholino)acetophenone. This transformation is a key step in the synthesis of various biologically active compounds and functional materials.
The reaction involves the coupling of an aryl halide (3'-bromoacetophenone) with a secondary amine (morpholine) in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving high yields and minimizing side reactions, especially given the presence of an enolizable ketone in the substrate.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the Pd(0) catalyst.
A potential side reaction for substrates containing enolizable ketones is the α-arylation of the ketone. The selection of a suitable base is crucial to minimize this undesired pathway. Milder bases are often preferred for such substrates.
Data Presentation
The following tables summarize typical catalysts, ligands, bases, and solvents employed in Buchwald-Hartwig amination reactions of aryl ketones and related substrates, with representative yields.
Table 1: Comparison of Ligand Performance in the Amination of Bromoacetophenone Analogues
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| XantPhos | [Pd(cinnamyl)Cl]₂ | DBU | Toluene | 100 | 79 | [3] |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 80-100 | Good to Excellent | [4] |
| t-BuXPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | >95 (conversion) | [5] |
| RuPhos | Pd(OAc)₂ | K₂CO₃ | t-BuOH/H₂O | 100 | High | General Knowledge |
| JohnPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | High | General Knowledge |
Table 2: Effect of Base on the Amination of Aryl Halides with Ketone Functionality
| Base | pKa of Conjugate Acid | Typical Solvents | Comments |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Strong base, effective but can promote side reactions with enolizable ketones. |
| LiHMDS | ~26 | THF, Toluene | Very strong, non-nucleophilic base; useful for proton tolerance.[1] |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene, THF | Milder base, often used to suppress side reactions with base-sensitive functional groups.[5] |
| K₃PO₄ | ~12.3 | Dioxane, Toluene | Milder inorganic base, good for functional group tolerance. |
| DBU | ~13.5 | Toluene, DMF | Soluble organic base, can be advantageous for homogeneous reaction conditions.[3] |
Experimental Protocols
The following is a representative protocol for the Buchwald-Hartwig amination of 3'-bromoacetophenone with morpholine. This protocol is based on established procedures for similar substrates and should be optimized for specific laboratory conditions and scales.[3][6]
Materials:
-
3'-Bromoacetophenone
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XantPhos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (or dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XantPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents), followed by 3'-bromoacetophenone (1.0 equivalent).
-
Addition of Solvent and Amine: Add anhydrous toluene via syringe to the Schlenk tube. Then, add morpholine (1.2-1.5 equivalents) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 3'-(morpholino)acetophenone.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Palladium-Catalyzed Synthesis of 1,3-Dienes from Allenes and Organic Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Note: A Robust Heck Coupling Protocol for the Synthesis of Substituted Styrenes from 3'-Bromo-4'-morpholinoacetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This powerful transformation is widely employed in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures, particularly for synthesizing substituted alkenes.[3][4] This application note provides a detailed, optimized protocol for the Heck coupling of 3'-Bromo-4'-morpholinoacetophenone with a model alkene. The morpholinoacetophenone scaffold is a common motif in medicinal chemistry, and this protocol offers a reliable method for its further functionalization. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, which involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene insertion and β-hydride elimination.[5]
The protocol details the use of Palladium(II) acetate as a catalyst precursor, which is reduced in situ to the active Pd(0) species.[6] The choice of ligand, base, and solvent are critical parameters that have been optimized for this substrate class to ensure high conversion and yield.[7]
Catalytic Cycle and Experimental Workflow
The Heck reaction mechanism involves a series of well-defined organometallic transformations. The catalytic cycle begins with the active Pd(0) species and is regenerated at the end of each cycle.
Caption: The catalytic cycle for the Mizoroki-Heck reaction.
The experimental procedure follows a systematic workflow from preparation to product isolation, ensuring reproducibility and safety.
Caption: Step-by-step experimental workflow for the Heck coupling protocol.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with styrene as a representative alkene.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Eq. | Notes |
| This compound | 284.14 | 1.0 | 1.0 | Starting aryl bromide. |
| Styrene | 104.15 | 1.5 | 1.5 | Alkene coupling partner. |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | Catalyst precursor. Handle in a fume hood. |
| Tri(o-tolyl)phosphine (P(o-Tol)₃) | 304.37 | 0.04 | 0.04 | Ligand. Air-sensitive, handle under inert atmosphere if possible. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | Base. Finely powder before use. |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | - | 5.0 mL. Use a dry, degassed solvent. |
| Schlenk flask (25 mL) with magnetic stir bar | - | - | - | Ensure glassware is oven-dried. |
| Ethyl acetate, Hexanes, Brine, Na₂SO₄, Silica gel | - | - | - | For workup and purification. |
Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (284 mg, 1.0 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), Tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Atmosphere Control: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon gas three times to establish an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous, degassed N,N-Dimethylformamide (5.0 mL) followed by styrene (172 µL, 1.5 mmol) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling nitrogen through the solution for 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Data Presentation and Optimization
The choice of catalyst, ligand, base, and solvent significantly impacts reaction efficiency. Below is a summary of typical results for the coupling of an activated aryl bromide, demonstrating the influence of various parameters.[7][8]
Table 1: Optimization of Heck Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (2.0 eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | P(o-Tol)₃ (4) | K₂CO₃ | DMF | 100 | 8 | 92 |
| 3 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ | Dioxane | 100 | 6 | 95 |
| 4 | PdCl₂(PPh₃)₂ (2) | - | NaOAc | NMP | 120 | 12 | 88 |
| 5 | Pd(OAc)₂ (1) | None (Ligand-free) | K₃PO₄ | DMF/H₂O | 80 | 24 | 65 |
| 6 | Pd(OAc)₂ (2) | P(o-Tol)₃ (4) | Cs₂CO₃ | DMF | 100 | 8 | 94 |
Yields are hypothetical but representative for an activated aryl bromide system based on literature precedents.
Troubleshooting Guide:
-
Low Yield:
-
Catalyst Inactivity: Ensure the Pd(II) precatalyst is properly reduced to Pd(0). The phosphine ligand aids in this reduction.[1][6] Consider adding a small amount of a reducing agent if necessary. Check for catalyst deactivation (palladium black formation) and ensure the reaction is properly degassed to remove oxygen.[9]
-
Reagent Purity: Use anhydrous, degassed solvents and pure reagents. The reactivity of aryl halides generally follows the trend I > Br > Cl.[9]
-
Insufficient Base: The base is crucial for regenerating the Pd(0) catalyst.[5] Ensure the base is strong enough and present in sufficient quantity (typically 1.5-2.0 equivalents).
-
-
Formation of Side Products:
-
Debromination: The formation of dehalogenated starting material can occur, especially at high temperatures or with certain bases.[10] Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes suppress this side reaction.[10]
-
Alkene Isomerization: Double bond migration in the product can occur. This is less common with simple styrenes but can be a factor with other alkenes.
-
Safety Precautions:
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents like DMF are harmful; avoid inhalation and skin contact.
-
Phosphine ligands can be air-sensitive and have a strong odor. Handle them under an inert atmosphere where possible.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
Application Notes and Protocols: Sonogashira Coupling of 3'-Bromo-4'-morpholinoacetophenone with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis.[3] Its tolerance of a wide range of functional groups and relatively mild reaction conditions make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.[4]
The 4-morpholinoacetophenone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The morpholine moiety can improve pharmacokinetic properties such as solubility and metabolic stability. The introduction of an alkynyl group at the 3'-position of the 3'-Bromo-4'-morpholinoacetophenone core via Sonogashira coupling provides a versatile platform for the synthesis of novel derivatives for drug discovery and development programs. This application note provides a detailed protocol and expected outcomes for the Sonogashira coupling of this compound with various terminal alkynes.
Reaction Principle
The Sonogashira coupling of this compound with a terminal alkyne proceeds via a catalytic cycle involving both palladium and copper species. The key steps are the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by the formation of a copper acetylide from the terminal alkyne. Transmetalation of the acetylide group to the palladium complex and subsequent reductive elimination yields the desired 3'-alkynyl-4'-morpholinoacetophenone and regenerates the active palladium(0) catalyst.
Caption: General scheme of the Sonogashira coupling reaction.
Data Presentation: Representative Reaction Conditions and Yields
While specific data for the Sonogashira coupling of this compound is not extensively reported in the literature, the following table summarizes typical reaction conditions and expected yields based on analogous couplings with structurally similar aryl bromides, such as other substituted bromoacetophenones and aminobromopyridines.[5] These data provide a strong basis for optimizing the reaction for the target substrate.
| Entry | Terminal Alkyne (R-C≡CH) | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85-95 |
| 2 | 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 90-96 |
| 3 | 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 88-94 |
| 4 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | i-Pr₂NH | THF | 60 | 18 | 75-85 |
| 5 | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 80 | 12 | 70-80 |
| 6 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 90-98 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Anhydrous solvent (e.g., DMF, THF, Toluene)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Solvent and Base Addition: Add the anhydrous solvent and the amine base to the flask via syringe.
-
Degassing: Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes while stirring.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C, see table above). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (to remove copper salts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3'-alkynyl-4'-morpholinoacetophenone.
Caption: A generalized workflow for the Sonogashira coupling experiment.
Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Conclusion
The Sonogashira coupling reaction provides an efficient and versatile method for the synthesis of 3'-alkynyl-4'-morpholinoacetophenone derivatives. The mild reaction conditions and tolerance of various functional groups make this an attractive strategy for the generation of compound libraries for drug discovery. The provided protocols and representative data serve as a valuable guide for researchers and scientists in the development of novel therapeutics based on the 4-morpholinoacetophenone scaffold. Careful optimization of reaction parameters will be key to achieving high yields and purity for specific substrate combinations.
References
The Versatility of 3'-Bromo-4'-morpholinoacetophenone in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Bromo-4'-morpholinoacetophenone is a valuable and versatile synthon in organic and medicinal chemistry. Its unique structural features, including a reactive acetyl group, a morpholine moiety, and a bromine-substituted aromatic ring, make it an ideal starting material for the construction of a diverse range of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds—thiazoles, pyrimidines, and thiophenes—using this compound as the precursor. The resulting heterocyclic compounds are of significant interest in drug discovery due to their potential biological activities.
Application 1: Synthesis of 2-Amino-4-(3-bromo-4-morpholinophenyl)thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-haloketone with a thioamide. In this application, this compound is first α-brominated to yield the corresponding α-bromoacetophenone, which is then reacted with thiourea to afford the target 2-aminothiazole.
Experimental Workflow
Detailed Protocols
Step 1: Synthesis of 2-Bromo-1-(3-bromo-4-morpholinophenyl)ethan-1-one (α-Bromination)
This protocol is adapted from general procedures for the α-bromination of acetophenones.[1][2][3][4]
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH) or Acetic Acid
-
Solvent (e.g., Acetonitrile or Dichloromethane)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of p-Toluenesulfonic acid or acetic acid.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Synthesis of 2-Amino-4-(3-bromo-4-morpholinophenyl)thiazole
This protocol is based on the general Hantzsch thiazole synthesis.[5][6]
-
Materials:
-
2-Bromo-1-(3-bromo-4-morpholinophenyl)ethan-1-one
-
Thiourea
-
Ethanol
-
-
Procedure:
-
Dissolve 2-Bromo-1-(3-bromo-4-morpholinophenyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in ethanol in a round-bottom flask.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base (e.g., aqueous sodium bicarbonate or ammonia solution) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.
-
Quantitative Data (Expected)
| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| 2-Bromo-1-(3-bromo-4-morpholinophenyl)ethan-1-one | This compound | NBS, p-TsOH | MeCN | 2-4 h | >80% |
| 2-Amino-4-(3-bromo-4-morpholinophenyl)thiazole | α-Bromo intermediate | Thiourea | EtOH | 4-6 h | 70-85% |
| Note: Yields are estimated based on similar reported reactions. |
Application 2: Synthesis of 4-(3-Bromo-4-morpholinophenyl)-6-arylpyrimidin-2-amines
Pyrimidines are a class of heterocyclic compounds with a wide range of biological activities. A common route to substituted pyrimidines involves the cyclocondensation of chalcones with a guanidine salt. This application note details the synthesis of pyrimidine derivatives from this compound via a chalcone intermediate.
Synthetic Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. file.scirp.org [file.scirp.org]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols: 3'-Bromo-4'-morpholinoacetophenone in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Bromo-4'-morpholinoacetophenone is a key starting material in the synthesis of a variety of kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. The morpholine moiety is a well-established pharmacophore that often imparts desirable pharmacokinetic properties and potent inhibitory activity. This document provides detailed application notes and experimental protocols for the synthesis of a 2-aminopyrimidine-based kinase inhibitor using this compound as a precursor. The protocols and data presented are compiled from relevant patent literature, offering a practical guide for researchers in the field of drug discovery.
Kinase Inhibition and the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Kinase inhibitors that target key components of this pathway, such as PI3K and mTOR, have shown significant promise as anticancer agents. The morpholine ring, present in this compound, is a common structural feature in many PI3K inhibitors, where it often forms critical hydrogen bonds within the ATP-binding pocket of the kinase.
Synthesis of a 2-Aminopyrimidine Kinase Inhibitor
A common and effective strategy for the synthesis of kinase inhibitors involves the construction of a substituted pyrimidine core. The following protocol details the synthesis of 2-amino-4-(3-bromo-4-morpholin-4-yl-phenyl)-pyrimidine, a potent kinase inhibitor, from this compound.
Experimental Protocol: Synthesis of 2-amino-4-(3-bromo-4-morpholin-4-yl-phenyl)-pyrimidine
This protocol is adapted from the procedures described in patent WO 2005/026154 A1.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Toluene
-
Glacial acetic acid
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Step 1: Synthesis of 3-(Dimethylamino)-1-(3-bromo-4-morpholinophenyl)prop-2-en-1-one
-
A mixture of this compound (1.0 g, 3.52 mmol) and N,N-dimethylformamide dimethyl acetal (5 mL) in toluene (20 mL) is heated at reflux for 18 hours.
-
The reaction mixture is then cooled to room temperature and concentrated under reduced pressure to yield the crude enaminone intermediate. This intermediate is typically used in the next step without further purification.
Step 2: Cyclization to 2-amino-4-(3-bromo-4-morpholin-4-yl-phenyl)-pyrimidine
-
To a solution of sodium ethoxide (prepared from 0.24 g, 10.56 mmol of sodium in 20 mL of ethanol) is added guanidine hydrochloride (0.67 g, 7.04 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
The crude 3-(Dimethylamino)-1-(3-bromo-4-morpholinophenyl)prop-2-en-1-one from Step 1 is added to the reaction mixture.
-
The resulting mixture is heated at reflux for 18 hours.
-
After cooling, the reaction is quenched with glacial acetic acid to a pH of approximately 7.
-
The mixture is concentrated under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford 2-amino-4-(3-bromo-4-morpholin-4-yl-phenyl)-pyrimidine as a solid.
Data Presentation
The following table summarizes the key data for the synthesized kinase inhibitor.
| Compound Name | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Biological Target(s) | Reference |
| 2-amino-4-(3-bromo-4-morpholin-4-yl-phenyl)-pyrimidine | This compound | C₁₄H₁₅BrN₄O | 347.20 | Kinases (e.g., PI3K) | WO 2005/026154 A1 |
Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.
Experimental Workflow
Caption: Synthesis workflow for the kinase inhibitor.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of potent kinase inhibitors. The straightforward two-step synthesis of 2-amino-4-(3-bromo-4-morpholin-4-yl-phenyl)-pyrimidine highlights its utility in accessing privileged scaffolds for drug discovery. The protocols and data provided herein offer a solid foundation for researchers engaged in the development of novel therapeutics targeting kinase-driven diseases. Further derivatization of the synthesized pyrimidine core can lead to the discovery of inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Medicinal Chemistry Applications of Morpholinoacetophenone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholinoacetophenone derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities. The incorporation of the morpholine ring, a privileged pharmacophore, often enhances the therapeutic potential of the parent acetophenone structure. These derivatives have been extensively investigated for their anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes, experimental protocols, and quantitative data for key morpholinoacetophenone derivatives, offering a comprehensive resource for researchers in drug discovery and development.
Anticancer Applications
Chalcones derived from 4'-morpholinoacetophenone have shown significant promise as anticancer agents. These compounds are typically synthesized via a Claisen-Schmidt condensation and have been evaluated for their cytotoxic effects against various cancer cell lines.
Quantitative Data: Anticancer Activity
The antiproliferative activity of several 3-aryl-1-(4-(morpholin-4-yl)phenyl)prop-2-en-1-one derivatives has been assessed using BrdU and MTT assays. The half-maximal inhibitory concentrations (IC₅₀) against HeLa (human cervix adenocarcinoma) and C6 (rat glioma) cell lines are summarized below.
| Compound ID | Substituent (Aryl Group) | HeLa IC₅₀ (µg/mL) | C6 IC₅₀ (µg/mL) | Reference |
| 1 | 4-Chlorophenyl | >50 | >50 | [1][2] |
| 2 | 4-Fluorophenyl | 7.74 | >50 | [3] |
| 3 | 2,4-Dichlorophenyl | 6.10 | 12.80 | [3] |
| 4 | 2-Furyl | >50 | 4.16 | [1][2] |
| 5 | 2-Thienyl | >50 | >50 | [1][2] |
| Cisplatin | (Reference Drug) | 13.43 | 9.87 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 3-Aryl-1-(4-(morpholin-4-yl)phenyl)prop-2-en-1-one (Chalcones) via Claisen-Schmidt Condensation [1][4][5]
This protocol describes the base-catalyzed condensation of 4'-morpholinoacetophenone with various aromatic aldehydes.
Materials:
-
4'-Morpholinoacetophenone
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 2-furaldehyde)
-
Ethanol or Methanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (10-40%)
-
Stirring apparatus
-
Round-bottom flask
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of 4'-morpholinoacetophenone and the desired aromatic aldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath while stirring.
-
Slowly add the NaOH or KOH solution dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 2: Cytotoxicity Assessment using the BrdU ELISA Assay [1][6][7]
This assay measures cell proliferation by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Cancer cell lines (e.g., HeLa, C6)
-
Cell culture medium and supplements
-
96-well microtiter plates
-
Test compounds (morpholinoacetophenone derivatives)
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU-POD antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compounds and a reference drug (e.g., cisplatin) and incubate for 24-48 hours.
-
Add BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow for incorporation into the DNA of proliferating cells.
-
Remove the culture medium and fix and denature the cellular DNA by adding the fixing/denaturing solution.
-
Add the anti-BrdU-POD antibody conjugate and incubate to allow binding to the incorporated BrdU.
-
Wash the wells to remove unbound antibody.
-
Add the substrate solution and incubate until color development is sufficient.
-
Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percentage of cell proliferation inhibition and determine the IC₅₀ value.
Logical Workflow for Anticancer Drug Screening
Caption: Workflow for synthesis and anticancer screening of morpholinoacetophenone chalcones.
Anti-inflammatory Applications
Morpholinoacetophenone derivatives, particularly chalcones, have also been investigated for their anti-inflammatory properties. A key mechanism of action involves the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the modulation of inflammatory signaling pathways such as NF-κB and MAPK.
Experimental Protocols
Protocol 3: In Vitro Anti-inflammatory Activity by Nitric Oxide (NO) Inhibition Assay [4][8][9][10]
This protocol measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours. Include a vehicle control (no LPS) and a positive control (LPS only).
-
Collect the cell culture supernatant.
-
Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the amount of nitrite produced using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition and calculate the IC₅₀ value.
Signaling Pathways in Inflammation
The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response, leading to the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
MAPK Signaling Pathway
References
- 1. Synthesis and evaluation of antiinflammatory activity of substituted chalcone derivatives | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Evaluation and discovery of novel synthetic chalcone derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Gram-Scale Synthesis of 3'-Bromo-4'-morpholinoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the gram-scale synthesis of 3'-Bromo-4'-morpholinoacetophenone, a potentially valuable building block in medicinal chemistry and drug discovery. The protocol is based on established chemical principles and analogies to the synthesis of similar compounds.
Introduction
This compound is a substituted aromatic ketone containing a morpholine moiety. This structural motif is of interest in the development of novel therapeutic agents. The presence of the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives. This protocol details a potential two-step synthesis route starting from commercially available 4'-hydroxyacetophenone.
Overall Reaction Scheme
The proposed synthesis involves two key transformations:
-
Nucleophilic aromatic substitution of 4'-fluoro-3'-bromoacetophenone with morpholine. This method is often efficient for the introduction of amine nucleophiles to activated aromatic rings.
-
Alternatively, direct bromination of 4'-morpholinoacetophenone could be considered, though regioselectivity might be a challenge. The procedure outlined below focuses on the more controlled nucleophilic substitution route.
Experimental Protocol
Materials and Equipment
Reagents:
-
4'-Fluoro-3'-bromoacetophenone
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Fume hood
Synthesis of this compound
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-fluoro-3'-bromoacetophenone (e.g., 5.0 g, 1 equivalent).
-
Add anhydrous potassium carbonate (e.g., 1.5 equivalents).
-
Add dimethyl sulfoxide (DMSO) as the solvent (e.g., 50 mL).
-
To this suspension, add morpholine (e.g., 1.2 equivalents) dropwise at room temperature.
Step 2: Reaction
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
Step 3: Work-up and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (e.g., 200 mL). This will precipitate the crude product.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water.
-
Air-dry the crude product.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Dissolve the crude solid in a minimal amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Step 5: Characterization
-
Determine the melting point of the purified product.
-
Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the typical quantities and expected outcomes for this gram-scale synthesis.
| Parameter | Value |
| Starting Material | 4'-Fluoro-3'-bromoacetophenone |
| Molecular Weight | 217.03 g/mol |
| Amount | 5.0 g |
| Moles | ~0.023 mol |
| Reagent | Morpholine |
| Molecular Weight | 87.12 g/mol |
| Amount (1.2 equiv) | ~2.4 g (2.4 mL) |
| Moles | ~0.028 mol |
| Base | Potassium Carbonate (K₂CO₃) |
| Molecular Weight | 138.21 g/mol |
| Amount (1.5 equiv) | ~4.8 g |
| Moles | ~0.035 mol |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Volume | 50 mL |
| Product | This compound |
| Molecular Weight | 284.15 g/mol [1][2][3][4] |
| Theoretical Yield | ~6.5 g |
| Expected Yield | 75-85% |
| Appearance | Solid[5] |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
DMSO can enhance the absorption of chemicals through the skin; handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | C12H14BrNO2 | CID 26967067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3'-Bromo-4'-morpholino)acetophenone | 957066-05-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 957066-05-6 CAS MSDS ((3'-Bromo-4'-morpholino)acetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. _x000D_3’-Bromo-4’-morpholinoacetophenone | Polysil [polycil.co.uk]
Application Notes and Protocols for 3'-Bromo-4'-morpholinoacetophenone in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3'-Bromo-4'-morpholinoacetophenone as a versatile intermediate in parallel synthesis for the generation of diverse chemical libraries. The protocols detailed below are based on established multicomponent reactions and cross-coupling methodologies, offering a robust starting point for drug discovery and medicinal chemistry programs.
Introduction
This compound is a valuable building block for diversity-oriented synthesis. Its structure incorporates several key features that make it particularly amenable to parallel synthesis workflows. The ketone functionality serves as a handle for a variety of condensation and multicomponent reactions. The bromine atom provides a site for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The morpholine moiety is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.[1] The strategic placement of these functionalities allows for the rapid generation of libraries of complex molecules with potential biological activity.
Key Applications in Parallel Synthesis
This compound is an ideal starting material for several high-throughput synthesis strategies, including but not limited to:
-
Hantzsch Thiazole Synthesis: For the creation of 2-aminothiazole libraries.
-
Suzuki-Miyaura Coupling: For the synthesis of biaryl and heteroaryl-aryl compound libraries.
-
Gewald Aminothiophene Synthesis: For the generation of polysubstituted 2-aminothiophene libraries.
-
Radziszewski Imidazole Synthesis: For the construction of tetrasubstituted imidazole libraries.
-
Biginelli Reaction: For the synthesis of dihydropyrimidinone libraries.
These reactions are well-suited for parallel synthesis formats, enabling the rapid production of a multitude of analogs for screening and lead optimization.
Data Presentation: Representative Library Synthesis
The following tables summarize expected outcomes for the parallel synthesis of various heterocyclic scaffolds using this compound as a key building block. The yields are representative and may vary depending on the specific reactants and optimization of reaction conditions.
Table 1: Parallel Hantzsch Thiazole Synthesis
| Entry | Thiourea Derivative | Expected Product | Representative Yield (%) |
| 1 | Thiourea | 2-Amino-4-(3-bromo-4-morpholinophenyl)thiazole | 85-95 |
| 2 | N-Methylthiourea | 2-(Methylamino)-4-(3-bromo-4-morpholinophenyl)thiazole | 80-90 |
| 3 | N-Phenylthiourea | 2-(Phenylamino)-4-(3-bromo-4-morpholinophenyl)thiazole | 75-85 |
| 4 | 4-Fluorophenylthiourea | 2-(4-Fluorophenylamino)-4-(3-bromo-4-morpholinophenyl)thiazole | 70-80 |
Table 2: Parallel Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Expected Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 3'-Phenyl-4'-morpholinoacetophenone | 80-95 |
| 2 | 4-Methylphenylboronic acid | 3'-(p-Tolyl)-4'-morpholinoacetophenone | 85-98 |
| 3 | 3-Pyridinylboronic acid | 3'-(Pyridin-3-yl)-4'-morpholinoacetophenone | 70-85 |
| 4 | 2-Thiopheneboronic acid | 3'-(Thiophen-2-yl)-4'-morpholinoacetophenone | 75-90 |
Experimental Protocols
The following are detailed protocols for key parallel synthesis reactions utilizing this compound. These protocols are designed for implementation in a parallel synthesis format, such as in a 24- or 96-well reaction block.
Protocol 1: Parallel Hantzsch Thiazole Synthesis
This protocol describes the synthesis of a library of 2-aminothiazole derivatives.[2][3]
Materials:
-
This compound
-
Library of substituted thioureas
-
Ethanol
-
Reaction vials/plate
-
Stirring apparatus
-
Heating block
Procedure:
-
Reaction Setup: In each reaction vial, add this compound (1.0 eq).
-
Reagent Addition: To each vial, add a solution of a unique substituted thiourea (1.2 eq) in ethanol.
-
Reaction: Seal the vials/plate and heat the reaction mixtures to 70-80 °C with stirring for 4-8 hours.
-
Work-up: Cool the reaction mixtures to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude products can be purified by washing with a suitable solvent (e.g., cold ethanol or diethyl ether) or by parallel flash chromatography.
Protocol 2: Parallel Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a library of biaryl or heteroaryl-aryl acetophenone derivatives.[4][5]
Materials:
-
This compound
-
Library of boronic acids
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or toluene/ethanol)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials/plate
-
Stirring apparatus
-
Heating block
Procedure:
-
Reaction Setup: To each reaction vial, add this compound (1.0 eq), a unique boronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02-0.05 eq) to each vial.
-
Solvent Addition: Add the degassed solvent to each vial.
-
Reaction: Seal the vials/plate and heat the reaction mixtures to 80-100 °C with stirring for 8-16 hours under an inert atmosphere.
-
Work-up: Cool the reaction mixtures to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude products can be purified by parallel flash chromatography.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of utilizing this compound in parallel synthesis to generate diverse chemical libraries.
Caption: Parallel synthesis workflow using this compound.
Caption: A generalized experimental workflow for parallel synthesis.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Acetyl Group in 3'-Bromo-4'-morpholinoacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the acetyl group of 3'-Bromo-4'-morpholinoacetophenone. This compound serves as a versatile starting material for the synthesis of various derivatives with potential applications in medicinal chemistry and drug discovery. The functionalization strategies outlined below focus on three key reactions: α-bromination, the Mannich reaction, and the Claisen-Schmidt condensation to yield chalcones. These modifications introduce diverse chemical functionalities, paving the way for the exploration of their biological activities.
Introduction
This compound is a substituted aromatic ketone containing a morpholine moiety, a common pharmacophore known to enhance the pharmacological properties of molecules. The acetyl group presents a reactive site amenable to a variety of chemical transformations. Functionalization at this position can lead to the generation of libraries of novel compounds for screening in drug discovery programs. The derivatives synthesized through the following protocols, namely α-bromo ketones, Mannich bases, and chalcones, are classes of compounds that have shown promise as cytotoxic agents and kinase inhibitors. For instance, the related compound 2-Bromo-1-(4-morpholinophenyl)ethanone has been identified as a protein kinase inhibitor, highlighting the potential of this molecular scaffold in targeting cellular signaling pathways.[1]
Functionalization Reactions
Three primary reactions for the functionalization of the acetyl group of this compound are presented:
-
α-Bromination: Introduction of a bromine atom at the α-position to the carbonyl group, yielding an α-bromo ketone. This product is a valuable intermediate for further nucleophilic substitutions.
-
Mannich Reaction: Aminoalkylation of the α-carbon, resulting in the formation of a β-amino-ketone, also known as a Mannich base. These compounds are of interest for their potential pharmacological activities.
-
Claisen-Schmidt Condensation: Base-catalyzed condensation with an aromatic aldehyde to form a chalcone, an α,β-unsaturated ketone. Chalcone derivatives are known for their wide range of biological activities, including cytotoxic and anti-inflammatory properties.[2][3][4][5][6]
The general workflow for the synthesis and subsequent analysis of these derivatives is depicted below.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-Bromo-4'-morpholinoacetophenone
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3'-Bromo-4'-morpholinoacetophenone, a key intermediate in the synthesis of various pharmacologically active compounds.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: My overall yield is significantly lower than expected. What are the common causes?
Low yields can stem from several factors, primarily incomplete reactions, degradation of starting materials or products, and side reactions. A systematic approach is crucial for diagnosis.
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Incomplete Reaction: The nucleophilic aromatic substitution (SNAr) of a dihaloacetophenone with morpholine can be sluggish.
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Solution: Ensure an adequate reaction time and temperature. Driving the reaction to completion can be achieved by increasing the temperature or extending the reaction duration. The use of a high-boiling point solvent like DMSO or DMF can facilitate this. Consider using a slight excess of morpholine to push the equilibrium towards the product.
-
-
Side Reactions: The formation of undesired byproducts is a common issue.
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Solution: The choice of base and solvent is critical. A non-nucleophilic base, such as K2CO3 or Cs2CO3, is preferred to minimize side reactions. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, especially at elevated temperatures.
-
-
Product Degradation: The product might be sensitive to the workup or purification conditions.
-
Solution: Maintain a controlled pH during aqueous workup. Purification via column chromatography should be performed with a suitable solvent system to avoid prolonged exposure to silica gel, which can be slightly acidic and may lead to degradation.
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Question 2: I am observing the formation of multiple spots on my TLC, indicating significant byproduct formation. How can I improve the reaction's selectivity?
Poor selectivity often results from competing reactions. Identifying the nature of the byproducts is the first step toward mitigation.
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Double Substitution: If using a dihalo-precursor, substitution at both halogen positions can occur.
-
Solution: Carefully control the stoichiometry of the reactants. Using a slight excess (1.1-1.2 equivalents) of morpholine is often sufficient. Adding the morpholine slowly to the reaction mixture can also help to control the reaction and minimize double substitution.
-
-
Hydrolysis of the Acetophenone: The acetyl group can be susceptible to hydrolysis under harsh basic conditions.
-
Solution: Use a milder base like K2CO3 instead of stronger bases like NaOH or KOH. Also, ensure the reaction temperature does not exceed the stability limits of your starting material and product.
-
-
Regioselectivity Issues (in case of bromination of 4'-morpholinoacetophenone): If you are synthesizing the target molecule by brominating 4'-morpholinoacetophenone, you might get bromination at other positions or polybromination.
-
Solution: The morpholino group is a strong activating group and directs ortho and para. Since the para position is blocked, bromination will primarily occur at the 3' position. To avoid polybromination, use a mild brominating agent like N-Bromosuccinimide (NBS) and control the stoichiometry carefully. Running the reaction at a lower temperature can also improve selectivity.
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Question 3: The purification of the final product is challenging. What are the recommended procedures?
Purification difficulties often arise from the physical properties of the product and the presence of closely related impurities.
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Recrystallization: This is often the most effective method for obtaining highly pure material.
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Recommended Solvents: A solvent screen is advisable. Common solvent systems for recrystallization of similar compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next option.
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Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution starting from a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate is recommended. The optimal solvent system should be determined by TLC analysis.
-
-
Handling of Morpholine Excess: Unreacted morpholine can be difficult to remove.
-
Solution: During the workup, an acidic wash (e.g., with 1M HCl) will protonate the excess morpholine, making it water-soluble and easily separable in the aqueous layer.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route to prepare this compound?
The most frequently cited route is the nucleophilic aromatic substitution (SNAr) reaction between 3',4'-dihaloacetophenone (commonly 3'-bromo-4'-fluoroacetophenone or 3',4'-dichloroacetophenone) and morpholine. The reaction of 3'-bromo-4'-fluoroacetophenone with morpholine in the presence of a base like K2CO3 in a solvent such as DMSO is often reported to give good yields.
Q2: What are the critical parameters to control for a successful synthesis?
The critical parameters are:
-
Temperature: Higher temperatures generally lead to faster reaction rates but can also promote side reactions. A temperature range of 80-120 °C is often employed.
-
Choice of Base: An appropriate base is crucial to deprotonate the morpholine and facilitate the reaction without causing hydrolysis or other side reactions. Potassium or cesium carbonate are common choices.
-
Solvent: A polar aprotic solvent like DMSO, DMF, or DMAc is typically used to dissolve the reactants and facilitate the SNAr reaction.
-
Inert Atmosphere: To prevent oxidative degradation, especially at high temperatures, conducting the reaction under an inert atmosphere (N2 or Ar) is highly recommended.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation between the starting material, product, and any potential byproducts. The spots can be visualized under UV light (254 nm).
Q4: What are the expected spectroscopic data for this compound?
While specific data can vary slightly based on the solvent used for analysis, typical characterization would involve:
-
1H NMR: Expect signals corresponding to the acetyl protons (a singlet around 2.5 ppm), the morpholine protons (two multiplets around 3.0-4.0 ppm), and the aromatic protons (three signals in the aromatic region, ~6.9-8.0 ppm).
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13C NMR: Signals for the carbonyl carbon (~195 ppm), the carbons of the aromatic ring, and the carbons of the morpholine ring.
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Mass Spectrometry: The molecular ion peak corresponding to the mass of the compound (C12H14BrNO2, MW: 284.15 g/mol ) should be observed, along with a characteristic isotopic pattern for bromine.
Data and Protocols
Table 1: Comparison of Reaction Conditions for SNAr Synthesis
| Starting Material | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3'-Bromo-4'-fluoroacetophenone | K2CO3 (1.5) | DMSO | 80 | 12 | 95 | |
| 3',4'-Dichloroacetophenone | K2CO3 (2.0) | DMAc | 120 | 16 | 78 | |
| 3'-Bromo-4'-fluoroacetophenone | Cs2CO3 (1.2) | DMF | 100 | 8 | 92 |
Detailed Experimental Protocol (Based on High-Yielding Procedure)
Materials:
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3'-Bromo-4'-fluoroacetophenone
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Morpholine (1.2 equivalents)
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Potassium Carbonate (K2CO3, 1.5 equivalents)
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Dimethyl Sulfoxide (DMSO)
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Ethyl Acetate
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Water
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Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3'-bromo-4'-fluoroacetophenone (1.0 eq), potassium carbonate (1.5 eq), and DMSO.
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Stir the mixture at room temperature under a nitrogen atmosphere.
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Add morpholine (1.2 eq) dropwise to the suspension.
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Heat the reaction mixture to 80 °C and maintain for 12 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers and wash with water, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford pure this compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis.
common side reactions in the bromination of 4-morpholinoacetophenone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the bromination of 4-morpholinoacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the bromination of 4-morpholinoacetophenone?
The expected major product is 3'-bromo-4'-morpholinoacetophenone . The morpholino group is a strong electron-donating group, which activates the aromatic ring for electrophilic aromatic substitution. It directs the incoming electrophile (bromine) to the positions ortho and para to itself. Since the para position is occupied by the acetyl group, the bromination occurs at the ortho position (the 3'-position of the acetophenone).
Q2: What are the most common side reactions observed during this bromination?
The primary side reactions encountered are:
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α-Bromination: Bromination at the carbon atom adjacent to the carbonyl group (the α-carbon) to form 2-bromo-1-(4-morpholinophenyl)ethanone. This is a common reaction for acetophenones.
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Polybromination: The strong activating effect of the morpholino group can lead to the addition of more than one bromine atom to the aromatic ring, resulting in di- or tri-brominated products.
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Reaction with the Morpholine Nitrogen: Under strongly acidic conditions, the nitrogen atom of the morpholine ring can be protonated, which deactivates the aromatic ring towards electrophilic substitution. While the morpholine ring itself is generally stable, harsh reaction conditions could potentially lead to undesired reactions involving the nitrogen atom.[1]
Q3: How do reaction conditions influence the outcome of the bromination?
The regioselectivity of the bromination (ring vs. α-position) is highly dependent on the reaction conditions.
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Electrophilic Aromatic Substitution (Ring Bromination): This is typically favored by the use of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) and a non-polar solvent. The Lewis acid polarizes the bromine molecule, making it a stronger electrophile to attack the activated aromatic ring.
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α-Bromination (Side-chain Bromination): This reaction is often promoted by acidic conditions (which facilitate enol formation) or by radical initiators.[2] Using a brominating agent like N-bromosuccinimide (NBS) with a radical initiator (like AIBN) or light can favor α-bromination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired this compound | 1. Sub-optimal reaction conditions: Incorrect temperature, reaction time, or choice of solvent/catalyst. | - Ensure the use of a suitable Lewis acid catalyst (e.g., FeBr₃) to promote aromatic substitution.- Optimize the reaction temperature and time by monitoring the reaction progress using TLC or GC-MS. |
| 2. Protonation of the morpholine nitrogen: Strongly acidic conditions can deactivate the ring. | - Use milder reaction conditions or a less acidic catalyst system. | |
| 3. Formation of α-brominated byproduct: Conditions may be favoring enolization and subsequent α-bromination. | - Avoid strongly acidic conditions that promote enol formation. Use a Lewis acid catalyst in a non-polar solvent. | |
| Significant amount of α-brominated side product | Reaction conditions favor α-bromination: Use of protic solvents (like acetic acid or methanol) or acidic catalysts can promote the formation of the enol intermediate, which then reacts with bromine. | - Switch to a non-polar, aprotic solvent such as dichloromethane or carbon tetrachloride.- Employ a Lewis acid catalyst (e.g., FeBr₃) instead of a Brønsted acid. |
| Presence of polybrominated byproducts | Over-bromination: The highly activated aromatic ring is susceptible to further bromination. Using an excess of the brominating agent increases the likelihood of this side reaction. | - Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of the brominating agent.- Add the brominating agent slowly and at a low temperature to control the reaction. |
| Complex product mixture that is difficult to purify | Multiple side reactions occurring simultaneously: A combination of the factors mentioned above. | - Carefully control the stoichiometry of the reactants.- Optimize the reaction conditions (solvent, catalyst, temperature) to favor the desired product.- Employ column chromatography for purification, potentially using a gradient elution to separate the closely related products. |
Experimental Protocols
Example Protocol: α-Bromination of an Acetophenone Derivative
This protocol is for the α-bromination of 4-chloroacetophenone using pyridine hydrobromide perbromide and can be considered as a method to generate what would be a side product in the target reaction.[2]
Materials:
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4-Chloroacetophenone
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Pyridine hydrobromide perbromide
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Acetic acid
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Round-bottom flask with a condenser
Procedure:
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Combine 4-chloroacetophenone (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and acetic acid (20 mL) in a 50 mL round-bottom flask equipped with a condenser.
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Stir the reaction mixture at 90°C.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and proceed with workup and purification.
Note: The yield for this specific reaction was reported to be high (85%) for the α-brominated product.[2]
Data Presentation
The following table summarizes the effect of different brominating agents on the yield of α-bromo-4'-chloroacetophenone, which can inform the choice of reagents to either promote or avoid this side reaction.
| Brominating Agent | Yield of α-bromo-4'-chloroacetophenone (%) | Reference |
| Pyridine hydrobromide perbromide | 85 | [2] |
| N-Bromosuccinimide (NBS) | Low (mostly unreacted starting material) | [2] |
| Copper(II) bromide | ~60 | [2] |
Visualizations
Logical Relationship of Bromination Pathways
References
Technical Support Center: Purification of 3'-Bromo-4'-morpholinoacetophenone by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3'-Bromo-4'-morpholinoacetophenone via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions to streamline your purification process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of forming crystals. | The solution is supersaturated above the melting point of the compound. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider using a different solvent or a solvent mixture. |
| The cooling rate is too rapid. | Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also slow down the cooling process.[1] | |
| No crystals form upon cooling. | Too much solvent was used, and the solution is not saturated. | Boil off some of the solvent to increase the concentration of the compound and then allow the solution to cool again.[2] Alternatively, the solvent can be removed by rotary evaporation and the recrystallization attempted again with less solvent.[2] |
| The solution has become supersaturated without nucleation. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of this compound.[1][2] | |
| Crystal yield is very low. | Too much solvent was added, leaving a significant portion of the product in the mother liquor.[3][4] | Before recrystallization, perform small-scale solubility tests to determine the optimal solvent amount. If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and cooled to obtain a second crop of crystals.[4] |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel and filter paper) is pre-heated before pouring the hot solution.[5] Using a stemless funnel can also help prevent clogging.[5] | |
| The crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve. | Always use a minimal amount of ice-cold solvent to wash the crystals.[3] | |
| The recrystallized product is not pure. | The cooling process was too fast, trapping impurities within the crystal lattice. | Allow the solution to cool slowly to promote the formation of purer crystals.[1] |
| The chosen solvent is not suitable, as it may also dissolve impurities that then co-crystallize with the product. | Perform solvent screening to find a solvent in which the impurities are either insoluble at high temperatures or remain soluble at low temperatures.[4] | |
| The crystals were not washed sufficiently after filtration. | Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: While a specific, validated solvent for this exact compound is not widely published, a good starting point for aromatic ketones like this compound would be polar protic solvents such as ethanol or methanol.[1] A mixed solvent system, for example, ethanol/water or acetone/hexane, could also be effective.[6] The ideal solvent will dissolve the compound when hot but have low solubility when cold.[7]
Q2: How do I perform a solvent selection test?
A2: To select a suitable solvent, place a small amount of the crude this compound in a test tube and add a few drops of the solvent. If it dissolves at room temperature, the solvent is likely too good and will result in poor recovery. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot. Then, cool the solution to see if crystals form.
Q3: What should I do if my compound appears to be insoluble in all common recrystallization solvents?
A3: If this compound shows poor solubility even in hot solvents, you may need to consider a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble but is miscible with the "good" solvent) until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5]
Q4: Can I reuse the mother liquor?
A4: Yes, the mother liquor can be concentrated by heating to remove some of the solvent and then cooled to obtain a second crop of crystals.[4] However, be aware that this second crop may be less pure than the first.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of this compound by recrystallization. Optimization may be required based on the initial purity of the compound and the chosen solvent system.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol)
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Erlenmeyer flasks
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Hot plate with stirring capability
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Magnetic stir bar
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Stemless funnel
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Filter paper
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Büchner funnel and flask
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Vacuum source
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Spatula
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Watch glass
Procedure:
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Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring. Gradually add more solvent in small portions until the solid completely dissolves at the boiling point of the solvent.[3]
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the insoluble impurities.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-resistant surface.[1] Do not disturb the flask during this time. Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]
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Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for a period. For a more thorough drying, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the compound's melting point or dried in a desiccator.
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
removing unreacted starting materials from 3'-Bromo-4'-morpholinoacetophenone
Welcome to the technical support center for the synthesis and purification of 3'-Bromo-4'-morpholinoacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of unreacted starting materials from your product.
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials in the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The most probable unreacted starting materials that could contaminate your final product are:
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3'-Bromo-4'-fluoroacetophenone or 3',4'-Dibromoacetophenone : One of these is the electrophilic aromatic precursor.
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Morpholine : The nucleophile used in the substitution reaction.
The presence of these starting materials can affect the purity and yield of your final product, potentially impacting downstream applications.
Q2: How can I detect the presence of unreacted starting materials in my product?
A2: Several analytical techniques can be employed to detect impurities:
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Thin Layer Chromatography (TLC): This is a quick and effective method to qualitatively assess the purity of your product. By running your crude product alongside the starting materials on a TLC plate, you can visualize any residual starting materials.
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High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, HPLC is the preferred method. It can separate and quantify the product and any impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can identify the characteristic signals of the starting materials in your product spectrum.
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Mass Spectrometry (MS): MS can detect the molecular ions corresponding to the starting materials.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Issue 1: Presence of Unreacted 3'-Bromo-4'-haloacetophenone
If you detect the presence of unreacted 3'-bromo-4'-fluoroacetophenone or 3',4'-dibromoacetophenone in your product, consider the following purification strategies:
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Recrystallization: This is often the most effective method for removing less polar impurities like the haloacetophenone starting materials from the more polar morpholino-substituted product.
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Experimental Protocol: Recrystallization
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Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the product well at high temperatures but poorly at low temperatures. Good candidate solvents for aromatic ketones include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures such as ethanol/water or ethyl acetate/hexanes.
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Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
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Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration to remove them.
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Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
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-
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Column Chromatography: If recrystallization is not effective or if other impurities are present, column chromatography is a powerful purification technique.
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Experimental Protocol: Column Chromatography
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Stationary Phase: Silica gel is a suitable stationary phase for separating compounds with different polarities.
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Mobile Phase (Eluent): A solvent system of increasing polarity is typically used. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The optimal eluent system should be determined by TLC analysis, aiming for a significant difference in the Rf values between the product and the starting material. A good starting point could be a gradient of 10% to 50% ethyl acetate in hexanes.
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Packing the Column: Properly pack the silica gel column to avoid cracks or channels.
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Loading the Sample: Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent and load it onto the top of the column.
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Elution: Begin eluting with the chosen solvent system, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
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-
Issue 2: Presence of Unreacted Morpholine
Excess morpholine is a common impurity due to its use in stoichiometric excess to drive the reaction to completion. Its basic nature and high polarity require specific removal strategies.
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Aqueous Work-up with Acidic Wash: This is the most straightforward method to remove residual morpholine.
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Experimental Protocol: Acidic Wash
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Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
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Transfer the solution to a separatory funnel.
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Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The basic morpholine will be protonated and partition into the aqueous layer as its salt.
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Repeat the acidic wash two to three times.
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Wash the organic layer with water and then with brine to remove any remaining acid and water.
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Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
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-
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Co-evaporation with a High-Boiling Point Solvent: If trace amounts of morpholine remain after an acidic wash, co-evaporation can be effective.
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Experimental Protocol: Co-evaporation
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Dissolve the product in a high-boiling point solvent in which morpholine is also soluble, such as toluene.
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Remove the solvent under reduced pressure. The morpholine will co-distill with the toluene.
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Repeat this process two to three times if necessary.
-
-
Data Presentation
The following table summarizes the physical properties of the product and potential unreacted starting materials, which is crucial for designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 284.15 | 108-110[1] | Not available | Soluble in many organic solvents. |
| 3'-Bromo-4'-fluoroacetophenone | 217.04 | 52-57 | Not available | Soluble in organic solvents. |
| 3',4'-Dibromoacetophenone | 277.94 | 89-92 | Not available | Soluble in hot ethanol, ether, and benzene. |
| Morpholine | 87.12 | -5 | 129 | Miscible with water and many organic solvents.[2] |
Visualizations
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound, addressing the removal of both types of unreacted starting materials.
Caption: General purification workflow for this compound.
This technical support guide provides a comprehensive overview of the common challenges and solutions for purifying this compound. By understanding the properties of the potential impurities and applying the appropriate purification techniques, researchers can obtain a high-purity product suitable for their downstream applications.
References
optimizing catalyst loading for the synthesis of 3'-Bromo-4'-morpholinoacetophenone
Technical Support Center: Synthesis of 3'-Bromo-4'-morpholinoacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The focus is on optimizing catalyst loading to achieve high yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Buchwald-Hartwig amination of 3'-bromo-4'-chloroacetophenone with morpholine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may have been deactivated by exposure to air or moisture. 2. Inappropriate Ligand: The chosen phosphine ligand may not be optimal for this specific transformation. 3. Incorrect Base: The strength or solubility of the base may be insufficient to facilitate the catalytic cycle. 4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. | 1. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst. 2. Screen a variety of ligands (e.g., XPhos, SPhos, RuPhos). XPhos is often a good starting point for this type of coupling. 3. Consider using a stronger or more soluble base. Sodium tert-butoxide (NaOtBu) is commonly effective. If using a carbonate base like Cs₂CO₃, ensure it is finely powdered and dry. 4. Increase the reaction temperature in increments of 10 °C. Ensure the solvent choice is appropriate for the desired temperature. |
| Incomplete Conversion of Starting Material | 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion in a reasonable time. 2. Short Reaction Time: The reaction may not have been allowed to run long enough. 3. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. | 1. Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). See the catalyst loading optimization protocol below. 2. Monitor the reaction progress using TLC or LC-MS and allow it to run until the starting material is consumed. 3. Consider using a more robust ligand or a pre-catalyst that is more stable under the reaction conditions. |
| Formation of Side Products/Impurities | 1. High Catalyst Loading: Excessive catalyst can lead to side reactions, such as hydrodehalogenation or dimerization. 2. High Reaction Temperature: Elevated temperatures can promote the formation of byproducts. 3. Presence of Oxygen: Oxygen can lead to the formation of phosphine oxide from the ligand, which can inhibit the reaction and lead to impurities. | 1. Reduce the catalyst loading. Finding the optimal loading is a balance between reaction rate and selectivity. 2. Attempt the reaction at a lower temperature for a longer period. 3. Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. |
| Poor Reproducibility | 1. Variability in Reagent Quality: Water or other impurities in the reagents or solvents can significantly impact the reaction. 2. Inconsistent Inert Atmosphere: Even small amounts of oxygen can affect the catalyst performance. 3. Inaccurate Measurement of Catalyst: The small quantities of catalyst and ligand required can be difficult to measure accurately. | 1. Use high-purity, anhydrous reagents and solvents. Consider purifying reagents if their quality is suspect. 2. Ensure a consistent and reliable method for maintaining an inert atmosphere, such as using a glovebox or Schlenk line techniques. 3. Prepare a stock solution of the catalyst and ligand in an anhydrous, degassed solvent to allow for more accurate dispensing. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the synthesis of this compound?
A1: For initial screening, a palladium catalyst loading of 1-2 mol% with a ligand-to-palladium ratio of 1.5:1 to 2:1 is a common starting point for Buchwald-Hartwig amination reactions. The optimal loading will depend on the specific catalyst, ligand, and reaction conditions.
Q2: How do I choose the right palladium catalyst and ligand?
A2: The choice of catalyst and ligand is crucial for success. For the coupling of an aryl bromide with an amine like morpholine, a common and effective combination is a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. It is often necessary to screen a few different ligands to find the most effective one for your specific substrate.
Q3: What is the role of the base in this reaction?
A3: The base plays a critical role in the catalytic cycle. It deprotonates the amine (morpholine) to form the more nucleophilic amide and also reacts with the halide to regenerate the active catalyst. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often used. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be effective.
A4: Not necessarily. While the catalyst loading in mol% should theoretically be the same, large-scale reactions can have different heat and mass transfer properties. It is good practice to re-optimize the catalyst loading when scaling up. Often, the catalyst loading can be slightly decreased on a larger scale due to more efficient mixing and heating.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to observe the consumption of the starting materials and the formation of the product over time.
Quantitative Data on Catalyst Loading
The following table summarizes hypothetical but representative data for the optimization of catalyst loading for the synthesis of this compound.
| Experiment | Catalyst Loading (mol%) | Ligand (mol%) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| 1 | 0.5 | 1.0 | 24 | 65 | 90 | Incomplete conversion. |
| 2 | 1.0 | 2.0 | 12 | 85 | 95 | Good balance of yield and time. |
| 3 | 1.5 | 3.0 | 8 | 92 | 98 | Optimal conditions found. |
| 4 | 2.0 | 4.0 | 8 | 93 | 96 | Minor increase in yield, potential for side products. |
| 5 | 2.5 | 5.0 | 6 | 90 | 92 | Increased side product formation observed. |
Conditions: Pd₂(dba)₃ as catalyst, XPhos as ligand, NaOtBu as base, in toluene at 100 °C.
Experimental Protocols
General Protocol for Catalyst Loading Optimization
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3'-bromo-4'-chloroacetophenone (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Catalyst/Ligand Addition: In a separate vial, weigh the desired amounts of the palladium catalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos) and dissolve them in a small amount of anhydrous, degassed toluene. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Key parameter relationships in catalysis.
minimizing byproduct formation in Suzuki coupling of 3'-Bromo-4'-morpholinoacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki coupling of 3'-Bromo-4'-morpholinoacetophenone. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki coupling of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. 2. Inappropriate Base: The chosen base may not be strong enough to facilitate transmetalation. 3. Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion. 4. Poor Solvent Choice: The solvent system may not be optimal for dissolving all reactants and the catalyst. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). 2. Screen different bases such as K₂CO₃, Na₂CO₃, K₃PO₄, or Cs₂CO₃. For challenging couplings, a stronger base like K₃PO₄ may be beneficial. 3. Gradually increase the reaction temperature. For instance, reactions involving bromoacetophenones have shown improved conversion at higher temperatures (e.g., 120-140°C).[1] 4. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often effective.[1] |
| Significant Dehalogenation (Bromo replaced by H) | 1. Presence of Hydride Source: Some reagents or solvents (e.g., amine bases, alcohols) can act as hydride donors. 2. High Temperature/Long Reaction Time: Extended reaction times at elevated temperatures can promote dehalogenation. 3. Unstable Palladium-Hydride Intermediates: These can form and lead to the reductive cleavage of the C-Br bond. | 1. Switch to a non-hydride donating base like K₂CO₃ or K₃PO₄. Avoid using alcohol as a primary solvent. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. 3. The choice of ligand can influence the stability of intermediates. Consider using bulky, electron-rich phosphine ligands. |
| Formation of Homocoupling Byproduct (Ar-Ar) | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Excess Boronic Acid: A large excess of the boronic acid can increase the likelihood of homocoupling. 3. Decomposition of Boronic Acid: Some boronic acids are unstable and can decompose, leading to side reactions. | 1. Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction. 2. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. 3. Use high-purity boronic acid. Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. |
| Protodeboronation (Boronic acid replaced by H) | 1. Presence of Water: Excess water can lead to the cleavage of the C-B bond. 2. Acidic or Basic Conditions: Both acidic and basic conditions can promote protodeboronation, depending on the substrate. | 1. Use anhydrous solvents if possible, or minimize the amount of water in the reaction mixture. 2. Carefully select the base and its concentration. The use of boronic esters can also mitigate this issue. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Suzuki coupling of this compound?
A1: The most common byproducts are the dehalogenated starting material (4'-morpholinoacetophenone), the homocoupled product of the boronic acid, and the product of protodeboronation of the boronic acid.
Q2: How does the morpholino group affect the Suzuki coupling reaction?
A2: The morpholino group is an electron-donating group, which can make the aryl bromide slightly less reactive towards oxidative addition. However, its presence can also influence the solubility of the starting material and products, potentially requiring adjustments to the solvent system.
Q3: Which palladium catalyst is best for this reaction?
A3: A variety of palladium catalysts can be effective. Common choices include Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, PCy₃, or more specialized ligands like SPhos or XPhos), and pre-catalysts like Pd(dppf)Cl₂. The optimal catalyst may need to be determined empirically for your specific boronic acid partner.
Q4: What is a good starting point for reaction conditions?
A4: A good starting point would be to use this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Na₂CO₃ (2.0 eq.) in a solvent mixture of dioxane/water or toluene/water (e.g., 4:1 v/v). The reaction can be heated to 80-100°C and monitored for completion.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Staining the TLC plate with an appropriate visualizing agent (e.g., potassium permanganate) can help in identifying the spots.
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the outcome of a Suzuki coupling reaction, based on studies of the closely related 4-bromoacetophenone.[1]
Table 1: Effect of Different Bases on Product Conversion
| Entry | Base | Solvent | Temperature (°C) | Conversion (%) |
| 1 | Na₂CO₃ | DMA | 100 | 94 |
| 2 | K₂CO₃ | DMA | 100 | 91 |
| 3 | NaOAc | DMA | 100 | 88 |
| 4 | NaHCO₃ | DMA | 100 | 76 |
| 5 | Et₃N | DMA | 100 | 35 |
| Reaction Conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), catalyst (1.0 mmol%), base (2.0 mmol), DMA (5 mL), 24 hours. |
Table 2: Effect of Catalyst Loading on Product Conversion
| Entry | Catalyst Loading (mmol%) | Conversion (%) |
| 1 | 1.0 | 94 |
| 2 | 0.50 | 85 |
| 3 | 0.25 | 72 |
| Reaction Conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), Na₂CO₃ (2.0 mmol), DMA (5 mL), 100°C, 24 hours. |
Table 3: Effect of Reaction Temperature on Product Conversion
| Entry | Temperature (°C) | Conversion (%) |
| 1 | 100 | 72 |
| 2 | 120 | 85 |
| 3 | 140 | 100 |
| Reaction Conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), catalyst (0.25 mmol%), Na₂CO₃ (2.0 mmol), DMA (5 mL), 24 hours. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound
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Arylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃)
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Degassed solvent (e.g., 1,4-Dioxane and Water)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
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Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
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Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1, 5 mL) via syringe.
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Heat the reaction mixture to 90°C and stir for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Logic for Low Yield in Suzuki Coupling
A flowchart for troubleshooting low product yield.
Key Byproduct Formation Pathways
Pathways leading to common byproducts.
References
Technical Support Center: Troubleshooting Failed Sonogashira Coupling with 3'-Bromo-4'-morpholinoacetophenone
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Sonogashira coupling reactions involving 3'-Bromo-4'-morpholinoacetophenone. The following question-and-answer format addresses common issues encountered during this specific cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is not proceeding. What are the most critical initial checks?
A1: When a Sonogashira reaction fails to initiate, the primary areas to investigate are the catalyst's viability, the quality of the reagents, and the reaction environment. Aryl bromides are generally less reactive than aryl iodides, often necessitating more stringent reaction conditions.[1][2] Key initial checks include:
-
Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the undesirable Glaser-Hay homocoupling of the alkyne, a common side reaction promoted by the copper(I) co-catalyst.[1][2][3][4] It is crucial to ensure the reaction is conducted under an inert atmosphere, such as argon or nitrogen.[1]
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Reagent and Solvent Purity: The purity of all reagents and solvents is paramount. Impurities can poison the palladium catalyst.[3] Solvents and amine bases should be anhydrous and thoroughly degassed.[1] For instance, using dry and degassed THF or DMF is recommended.[5]
-
Catalyst Activity: The palladium catalyst, often Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and the copper(I) iodide co-catalyst can degrade over time. Using fresh or properly stored catalysts is essential for optimal performance.[1] Catalyst decomposition is often indicated by the formation of a black precipitate, known as palladium black.[1][3]
Q2: I am observing the formation of a black precipitate in my reaction. What does this signify and how can it be prevented?
A2: The appearance of a black precipitate, commonly referred to as "palladium black," is a visual indicator of the decomposition of the palladium(0) catalyst.[1][3] This deactivation of the catalyst will halt the reaction. Several factors can contribute to this issue:
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Solvent Choice: Certain solvents may promote the formation of palladium black. For example, some anecdotal evidence suggests that THF might be more prone to this issue under certain conditions.[1][3]
-
Temperature: While aryl bromides often require elevated temperatures for the oxidative addition step to proceed efficiently, excessively high temperatures can accelerate catalyst decomposition.[3][5]
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Impurities: As mentioned previously, impurities in the reagents or solvents can lead to catalyst deactivation.[3]
To mitigate this, ensure the use of high-purity, anhydrous, and degassed solvents and reagents. If palladium black formation persists, consider screening alternative solvents or employing a more robust ligand to stabilize the palladium catalyst.
Q3: My reaction is sluggish or gives a low yield. How can I optimize the reaction conditions for this compound?
A3: Low reactivity with aryl bromides in Sonogashira couplings is a frequent challenge, primarily because the oxidative addition of the aryl bromide to the palladium(0) center is often the rate-limiting step.[3] The electron-donating nature of the morpholino group in your substrate may further decrease the reactivity of the aryl bromide. Here are several parameters you can adjust for optimization:
-
Temperature: A common reason for low yield with aryl bromides is insufficient temperature.[3] Gradually increasing the reaction temperature, for example to 60-100 °C, can significantly improve the reaction rate.[3][5]
-
Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and facilitating the oxidative addition step. For less reactive aryl bromides, especially those that are electron-rich or sterically hindered, bulky and electron-rich phosphine ligands are often more effective.[6][7][8]
-
Base and Solvent System: The choice of base and solvent can have a substantial impact. While triethylamine is commonly used, stronger bases like diisopropylamine or cesium carbonate may be more effective for challenging substrates.[5][9] Aprotic polar solvents such as DMF or NMP can also be beneficial.[3][5]
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting a failed Sonogashira coupling reaction.
Caption: A troubleshooting workflow for failed Sonogashira coupling.
Quantitative Data Summary
Optimizing reaction parameters is key to a successful Sonogashira coupling. The following tables provide a summary of how different components can affect the reaction outcome.
Table 1: Effect of Ligand Choice on Reaction Outcome with Aryl Bromides
| Ligand | Substrate Type | Typical Observation |
| PPh₃ | General purpose | May be insufficient for electron-rich or hindered aryl bromides.[10] |
| P(t-Bu)₃ | Electron-rich/hindered | Often improves yields for challenging substrates.[6][7][9] |
| dppf | General aryl bromides | Can be a good alternative to PPh₃.[5] |
| cataCXium® PIntb | Activated and deactivated (hetero)aryl bromides | High turnover numbers and broad functional group tolerance.[11] |
Table 2: Influence of Base and Solvent on Sonogashira Coupling
| Base | Solvent | Temperature (°C) | Observation |
| Triethylamine | Acetonitrile | 80 | Standard conditions, but can lead to significant homocoupling.[3] |
| Diisopropylamine | Toluene | 80 | Effective for some aryl bromides.[5] |
| Cesium Carbonate | DMF | Room Temp - 100 | A stronger base that can be effective for less reactive bromides.[9] |
| Tetrabutylammonium Acetate | DMF | Room Temp | Used in ligand- and copper-free conditions with good results for electron-deficient aryl bromides.[12] |
Experimental Protocols
General Protocol for Sonogashira Coupling of an Aryl Bromide
This procedure is a general guideline and may require optimization for this compound.
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) iodide (1-5 mol%).[13]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF, ~0.1-0.2 M concentration of the aryl bromide) and the amine base (e.g., triethylamine, 2-3 eq).[13]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise to the stirred reaction mixture.[13]
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Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.[1][3][13]
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Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst residues.[13] The filtrate is then typically washed with saturated aqueous ammonium chloride, water, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel.
Signaling Pathways and Reaction Mechanisms
Catalytic Cycle of the Sonogashira Coupling
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scirp.org [scirp.org]
- 11. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
column chromatography conditions for purifying 3'-Bromo-4'-morpholinoacetophenone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 3'-Bromo-4'-morpholinoacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For normal-phase column chromatography, silica gel is the most commonly used stationary phase for purifying acetophenone derivatives.[1][2] Given that this compound contains a basic morpholino group, the compound may be sensitive to the acidic nature of standard silica gel, potentially leading to streaking or decomposition on the column.[3] In such cases, it is advisable to use deactivated silica gel or an alternative stationary phase.
Q2: How can I deactivate silica gel?
A2: To deactivate silica gel, you can prepare a slurry of the silica gel in your chosen non-polar solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine.[3][4] This neutralizes the acidic silanol groups on the silica surface.
Q3: What mobile phase system should I use?
A3: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane.[3][5] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the desired compound.
Q4: What are some common impurities I might encounter?
A4: Common impurities could include unreacted starting materials, such as 4-morpholinoacetophenone and the brominating agent, as well as potential side-products from the bromination reaction, like isomers or di-brominated species.[6][7]
Q5: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
A5: If your compound is highly polar, a hexane/ethyl acetate system may not be sufficiently polar to elute it. You can try a more polar solvent system, such as dichloromethane/methanol.[5] Start with a small percentage of methanol (e.g., 1-5%) and gradually increase it.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Separation of Compound from Impurities | The polarity of the mobile phase is too high or too low. | Optimize the mobile phase composition based on TLC analysis. Aim for a significant difference in Rf values between your product and the impurities.[3] |
| The column was overloaded with the crude sample. | Use an appropriate ratio of stationary phase to crude material, typically ranging from 30:1 to 100:1 by weight. | |
| Streaking or Tailing of the Compound Spot on TLC and Column | The compound is interacting strongly with the acidic sites on the silica gel due to the basic morpholino group. | Deactivate the silica gel with triethylamine.[3][4] Alternatively, use a different stationary phase like neutral or basic alumina.[3] |
| The compound is not sufficiently soluble in the mobile phase. | Add a small amount of a more polar solvent in which your compound is highly soluble to the mobile phase, such as a few drops of methanol to a dichloromethane eluent. | |
| The Compound is Decomposing on the Column | The compound is sensitive to the acidic nature of the silica gel. | Use deactivated silica gel or an alternative stationary phase like alumina.[3] Minimize the time the compound spends on the column by using flash chromatography.[3] |
| Cracks Appearing in the Silica Gel Bed | The column was not packed properly, or the solvent polarity was changed too drastically. | Ensure the silica gel is packed uniformly as a slurry. When running a gradient, increase the solvent polarity gradually. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure. The specific solvent system should be optimized based on preliminary TLC analysis of the crude reaction mixture.
1. Materials:
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Crude this compound
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Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
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Hexane (or petroleum ether)
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Ethyl acetate
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Triethylamine (optional, for deactivation)
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Glass chromatography column
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Collection tubes
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TLC plates, chamber, and UV lamp
2. Preparation of the Stationary Phase:
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Prepare a slurry of silica gel in the initial, least polar eluting solvent. If deactivation is required, add 1-2% triethylamine to the solvent.[3]
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluting solvent or a solvent it is highly soluble in (e.g., dichloromethane).
-
In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this dry-loaded sample to the top of the packed column.
4. Elution:
-
Gently add the eluting solvent to the column.
-
Begin elution with the least polar solvent system determined from your TLC analysis (e.g., 10% ethyl acetate in hexane).
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound (e.g., increase to 20%, 30% ethyl acetate in hexane).[3]
-
Collect fractions in separate test tubes.
5. Fraction Analysis:
-
Monitor the elution process by spotting the collected fractions on TLC plates.
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Visualize the spots under a UV lamp.
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Combine the fractions that contain the pure product.
6. Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow
References
preventing decomposition of 3'-Bromo-4'-morpholinoacetophenone during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3'-Bromo-4'-morpholinoacetophenone during chemical reactions.
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation, with Evidence of Starting Material Decomposition
Symptoms:
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Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) analysis shows the disappearance of the starting material, this compound, without the significant formation of the desired product.
-
The appearance of multiple new, unidentified spots on the TLC plate.
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The reaction mixture changes color, often darkening significantly.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Reaction Temperature Too High | High temperatures can lead to thermal decomposition, especially for molecules with multiple functional groups. Solution: a) Lower the reaction temperature and monitor the progress. b) If the reaction requires high temperatures, consider using a microwave reactor for controlled and rapid heating, which can sometimes minimize decomposition by reducing overall reaction time. |
| Incompatible Base or Acid | Strong bases or acids can promote side reactions or degradation of the morpholine or acetophenone moieties. The morpholine ring can be susceptible to cleavage under harsh acidic conditions, while strong bases can promote enolization of the ketone, leading to side products. Solution: a) Use a milder base (e.g., K₂CO₃, Cs₂CO₃ instead of NaOt-Bu) or a weaker acid. b) Screen a panel of bases or acids to find the optimal conditions for your specific reaction. c) If a strong base is required, consider protecting the ketone functionality as an acetal. |
| Presence of Oxygen | For sensitive reactions, such as palladium-catalyzed cross-couplings, the presence of oxygen can lead to catalyst deactivation and side reactions, including oxidative degradation. Solution: a) Ensure all solvents are properly degassed. b) Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). c) Use freshly distilled and degassed solvents. |
| Photodecomposition | Aromatic ketones and halogenated aromatic compounds can be sensitive to light, leading to radical-mediated decomposition pathways. Solution: a) Protect the reaction vessel from light by wrapping it in aluminum foil. b) Use a laboratory setup that minimizes exposure to direct light. |
| Inappropriate Solvent | The choice of solvent can influence the stability of the reactants and intermediates. Protic solvents might interfere with certain organometallic reactions, while some aprotic polar solvents can promote side reactions at high temperatures. Solution: a) If using a polar aprotic solvent like DMF or DMSO at high temperatures, consider switching to a less reactive solvent like dioxane or toluene. b) Ensure the solvent is anhydrous, as water can interfere with many reactions. |
Issue 2: Formation of a Major Side Product Identified as 4'-Morpholinoacetophenone (Debromination)
Symptoms:
-
Mass spectrometry analysis of the crude reaction mixture shows a significant peak corresponding to the mass of 4'-morpholinoacetophenone.
-
The desired brominated product is formed in low yield, alongside the debrominated species.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Reductive Dehalogenation | This is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-rich bromoarenes. It can be promoted by certain phosphine ligands, bases, or impurities in the reaction mixture. Solution: a) Ligand Choice: Switch to a different phosphine ligand. For Suzuki couplings, consider ligands like SPhos or XPhos. For Buchwald-Hartwig aminations, ligands such as BrettPhos or RuPhos may be beneficial. b) Base Selection: Use a weaker base (e.g., K₃PO₄ or K₂CO₃) which can sometimes suppress hydrodehalogenation. c) Hydride Sources: Ensure all reagents and solvents are free of potential hydride sources (e.g., certain alcohols, or impurities in reagents). |
| Photocatalytic Dehalogenation | Exposure to light, especially in the presence of a photosensitizer, can lead to the reductive cleavage of the C-Br bond.[1][2] Solution: a) As mentioned previously, protect the reaction from light. b) Ensure that no unintended photosensitizing species are present in the reaction mixture. |
| Catalyst System | The choice of palladium precursor and ligand can significantly influence the extent of dehalogenation. Solution: a) Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). b) Optimize the palladium-to-ligand ratio. |
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound start to decompose?
Q2: Is the morpholine ring stable under typical reaction conditions?
A2: The morpholine ring is generally robust and stable under many synthetic conditions, including palladium-catalyzed cross-coupling reactions. However, it can be susceptible to cleavage under strongly acidic conditions. Care should be taken when using strong Lewis or Brønsted acids.
Q3: Can the ketone group of this compound interfere with my reaction? How can I protect it?
A3: Yes, the ketone functionality can undergo nucleophilic attack or act as a site for unwanted side reactions, particularly in the presence of strong nucleophiles or bases. If you are performing a reaction that is incompatible with the ketone group (e.g., Grignard reaction), it is advisable to protect it. A common method for protecting ketones is to convert them into a cyclic acetal using a diol (e.g., ethylene glycol) under acidic conditions. The acetal is stable to basic and nucleophilic conditions and can be readily deprotected using aqueous acid.
Q4: I am using this compound in a Suzuki coupling and getting low yields. What are the key parameters to optimize?
A4: Low yields in Suzuki couplings with this substrate can be due to several factors. Key parameters to optimize include:
-
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial. For electron-rich bromoarenes, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective.
-
Base: The base plays a critical role in the catalytic cycle. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can affect both the reaction rate and the extent of side reactions like debromination.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base is commonly used. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.
-
Temperature: While heating is often necessary, excessive temperatures can lead to decomposition. A typical starting point is 80-100°C.
Q5: What are the common side reactions to expect when using this compound in a Buchwald-Hartwig amination?
A5: Besides the desired C-N bond formation, potential side reactions in a Buchwald-Hartwig amination with this substrate include:
-
Hydrodehalogenation (Debromination): As discussed in the troubleshooting guide, this leads to the formation of 4'-morpholinoacetophenone.
-
Homocoupling: Homocoupling of the amine or the aryl halide can occur, though this is usually a minor pathway with modern catalyst systems.
-
Catalyst Deactivation: The morpholine nitrogen could potentially coordinate to the palladium center and inhibit catalysis, although this is less common with bulky phosphine ligands.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Conditions should be optimized for each specific substrate.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2-3 equivalents)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in degassed toluene.
-
Add the catalyst solution to the Schlenk flask, followed by degassed water (typically a 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.2 - 1.5 equivalents)
-
Toluene or Dioxane (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.015 eq) and XPhos (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add anhydrous, degassed toluene.
-
Add this compound (1.0 eq), the amine (1.2 eq), and NaOt-Bu (1.4 eq).
-
Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting flowchart for decomposition.
Caption: Competing pathways in Pd-catalyzed reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal degradation of 18 amino acids during pyrolytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
scale-up challenges for the synthesis of 3'-Bromo-4'-morpholinoacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of 3'-Bromo-4'-morpholinoacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic route involves a two-step process:
-
Bromination of 4'-morpholinoacetophenone: This step introduces the bromine atom at the 3' position of the aromatic ring.
-
Nucleophilic Aromatic Substitution (SNA_R): This involves the reaction of 3',4'-dihaloacetophenone with morpholine. However, the bromination of 4'-morpholinoacetophenone is often more direct.
Q2: What are the primary scale-up challenges for this synthesis?
The main challenges during the scale-up of this synthesis include:
-
Reaction Exothermicity: The bromination reaction can be highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of impurities.
-
Solid Handling and Mixing: The reaction mixture can become thick and difficult to stir, especially at a larger scale, leading to poor heat transfer and localized overheating.[1]
-
Control of Regioselectivity: Ensuring the selective bromination at the desired 3'-position and avoiding the formation of di- or poly-brominated byproducts is critical.[2]
-
Product Isolation and Purification: Isolating the pure product from the reaction mixture and removing unreacted starting materials and byproducts can be challenging at scale. Crystallization and recrystallization are common methods.[3]
-
Waste Management: The process can generate significant amounts of acidic and halogenated waste streams that require proper handling and disposal.
Q3: How can I minimize the formation of poly-brominated impurities?
To minimize poly-bromination, consider the following:
-
Stoichiometry: Use a stoichiometric amount of the brominating agent (e.g., N-bromosuccinimide or bromine) or a slight excess.[2]
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration at any given time.[2]
-
Temperature Control: Maintain a low and controlled reaction temperature.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC and stop the reaction once the starting material is consumed.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | - Increase reaction time and monitor by TLC/HPLC until starting material is consumed.- Ensure the reaction temperature is optimal; gentle heating may be required, but avoid excessive temperatures that can lead to side reactions.[4] |
| Degradation of Product | - Ensure the work-up procedure is not too harsh. Avoid prolonged exposure to strong acids or bases.- Maintain a low temperature during work-up and extraction. |
| Loss during Work-up/Purification | - Optimize the extraction solvent and the number of extractions.- During crystallization, use a minimal amount of a suitable hot solvent to dissolve the product to maximize recovery upon cooling.[4] |
| Side Reactions | - Control the addition rate and temperature to minimize the formation of byproducts.[2][4] |
Problem 2: Formation of a Thick, Unstirrable Reaction Mass
| Potential Cause | Troubleshooting Action |
| Precipitation of Intermediates/Product | - Choose a solvent in which all reactants, intermediates, and the product have good solubility at the reaction temperature.- Increase the solvent volume, though this may impact reaction kinetics and downstream processing. |
| High Concentration of Reagents | - Perform the reaction at a lower concentration.- Consider a semi-batch process where one of the reactants is added gradually to control the viscosity. |
| Inadequate Agitation | - Use a more powerful overhead stirrer with an appropriately designed impeller for efficient mixing of viscous slurries.[1] |
Problem 3: Product is Oily and Difficult to Crystallize
| Potential Cause | Troubleshooting Action |
| Presence of Impurities | - Impurities can act as crystal growth inhibitors. Purify the crude product using column chromatography before attempting crystallization.[4] |
| Incorrect Crystallization Solvent | - Screen a variety of solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Residual Solvent | - Ensure the product is thoroughly dried under vacuum to remove any residual solvent that might be causing it to oil out. |
Experimental Protocols
Synthesis of this compound via Bromination
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 4'-morpholinoacetophenone | 205.25 | 20.5 | 0.1 |
| N-Bromosuccinimide (NBS) | 177.98 | 18.7 | 0.105 |
| Acetonitrile | 41.05 | 200 mL | - |
Procedure:
-
To a stirred solution of 4'-morpholinoacetophenone (0.1 mol) in acetonitrile (200 mL) at 0-5 °C, add N-bromosuccinimide (0.105 mol) portion-wise over 30 minutes.
-
Maintain the reaction temperature at 0-5 °C and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (50 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low yield issues during the synthesis.
References
Validation & Comparative
A Comparative Analysis of 1H and 13C NMR Spectra of 3'-Bromo-4'-morpholinoacetophenone and Related Analogues
A guide for researchers in drug development providing a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for 3'-Bromo-4'-morpholinoacetophenone and key structural analogues. This document presents predicted and experimental data to elucidate the influence of substituents on the chemical shifts of the acetophenone scaffold.
This guide offers a detailed comparison of the ¹H and ¹³C NMR spectral data for this compound alongside its structural analogues, 4'-Bromoacetophenone and 4'-Morpholinoacetophenone. Due to the absence of publicly available experimental NMR data for this compound, this guide utilizes predicted spectral data for this compound to facilitate a comparative study. This analysis is valuable for researchers in identifying and characterizing similar molecular structures.
Comparative NMR Spectral Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound (predicted), and the experimental data for 4'-Bromoacetophenone and 4'-Morpholinoacetophenone. All spectra are referenced to Tetramethylsilane (TMS) and were recorded in deuterated chloroform (CDCl₃).
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound (Predicted) | 2.58 (s, 3H, -COCH₃)3.10 (t, 4H, -N(CH₂)₂)3.88 (t, 4H, -O(CH₂)₂)7.05 (d, 1H, Ar-H)7.85 (dd, 1H, Ar-H)8.10 (d, 1H, Ar-H) | 26.7 (-COCH₃)51.5 (-N(CH₂)₂)66.8 (-O(CH₂)₂)115.8 (Ar-C)120.2 (Ar-C)130.5 (Ar-C)131.8 (Ar-C)134.1 (Ar-C)155.0 (Ar-C)196.5 (C=O) |
| 4'-Bromoacetophenone (Experimental)[1][2] | 2.60 (s, 3H, -COCH₃)7.62 (d, 2H, Ar-H)7.83 (d, 2H, Ar-H) | 26.5 (-COCH₃)128.4 (Ar-C)129.8 (Ar-C)131.9 (Ar-C)135.8 (Ar-C)197.1 (C=O) |
| 4'-Morpholinoacetophenone (Experimental) | 2.55 (s, 3H, -COCH₃)3.30 (t, 4H, -N(CH₂)₂)3.85 (t, 4H, -O(CH₂)₂)6.90 (d, 2H, Ar-H)7.88 (d, 2H, Ar-H) | 26.2 (-COCH₃)47.6 (-N(CH₂)₂)66.5 (-O(CH₂)₂)113.5 (Ar-C)127.8 (Ar-C)130.8 (Ar-C)153.8 (Ar-C)196.6 (C=O) |
Experimental Protocols
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules is outlined below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data acquisition can be performed on a Bruker AVANCE III 500 MHz spectrometer or an equivalent instrument.[1]
-
The spectrometer is tuned to the respective frequencies for ¹H and ¹³C nuclei.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1.0 seconds.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: 0-15 ppm.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: 0-220 ppm.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shifts using the TMS signal at 0 ppm.
Workflow for NMR Spectral Analysis
The general workflow for obtaining and analyzing NMR spectra is depicted in the following diagram.
Caption: Experimental workflow for NMR analysis.
References
Mass Spectrometry Analysis of 3'-Bromo-4'-morpholinoacetophenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometry analysis of 3'-Bromo-4'-morpholinoacetophenone, a compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide furnishes a detailed, predicted fragmentation pattern based on the analysis of its constituent chemical moieties and data from structurally related compounds. We also present a standardized experimental protocol for its analysis and compare mass spectrometry with other potential analytical techniques.
Comparison of Analytical Techniques
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), stands as a primary tool for the characterization of novel chemical entities such as this compound. While other analytical methods provide valuable information, mass spectrometry offers unparalleled sensitivity and structural elucidation capabilities.
| Feature | Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) | Infrared (IR) Spectroscopy |
| Principle | Measures mass-to-charge ratio of ions and their fragments. | Measures the magnetic properties of atomic nuclei. | Measures the absorption of infrared radiation by molecular vibrations. |
| Information Provided | Molecular weight, elemental composition, structural information through fragmentation. | Detailed information on molecular structure and connectivity of atoms. | Identification of functional groups present in the molecule. |
| Sensitivity | High (picomole to femtomole range). | Moderate to low. | Low. |
| Sample Requirement | Very low (micrograms to nanograms). | Milligrams. | Milligrams. |
| Key Advantage | High sensitivity and specificity for both qualitative and quantitative analysis. | Unambiguous structure determination. | Quick and non-destructive functional group analysis. |
| Limitation | Isomers can be difficult to distinguish without chromatography and standards. | Lower sensitivity and requires pure samples. | Provides limited structural information. |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to achieve a final concentration in the range of 1-10 µg/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be optimal due to the presence of the nitrogen-containing morpholine group, which is readily protonated.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is preferred for accurate mass measurements.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) is a common method for fragmentation. The precursor ion corresponding to the protonated molecule [M+H]⁺ should be selected for fragmentation.
-
Collision Energy: The collision energy should be optimized to obtain a rich fragmentation spectrum, typically in the range of 10-40 eV.
Predicted Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound in positive ion mode ESI-MS/MS is predicted to proceed through several key pathways initiated by the protonation of the morpholine nitrogen. The presence of the bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).
Key Predicted Fragments:
| m/z (Monoisotopic) | Predicted Fragment Ion | Description |
| 284.03/286.03 | [M+H]⁺ | Protonated molecular ion. |
| 269.01/271.01 | [M+H - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |
| 241.01/243.01 | [M+H - C₂H₃O]⁺ | Loss of the acetyl group. |
| 198.98/200.98 | [C₇H₅BrO]⁺ | Fragment corresponding to the bromo-benzoyl cation. |
| 183.97/185.97 | [C₆H₄Br]⁺ | Loss of CO from the bromo-benzoyl cation. |
| 86.06 | [C₄H₈NO]⁺ | Fragment corresponding to the morpholine ring. |
Below is a Graphviz diagram illustrating the predicted fragmentation pathway.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Workflow
The overall workflow for the mass spectrometry analysis of this compound is depicted in the following diagram.
Caption: Workflow for LC-MS/MS analysis of this compound.
This guide provides a foundational understanding for the mass spectrometric analysis of this compound. Researchers are encouraged to use this information as a starting point and to optimize the described methods for their specific instrumentation and analytical needs. The predicted fragmentation patterns should be confirmed with experimental data once it becomes available.
A Comparative Guide to the Infrared Spectroscopy of 3'-Bromo-4'-morpholinoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the infrared (IR) spectrum of 3'-Bromo-4'-morpholinoacetophenone with key analogues, offering insights into the vibrational characteristics of this molecule. The data presented is intended to aid in the structural elucidation and quality control of this compound in research and development settings.
Introduction
This compound is a substituted acetophenone derivative with potential applications in medicinal chemistry and materials science. Infrared spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. This guide focuses on the predicted IR absorption bands of the title compound and compares them with the experimental data of two closely related molecules: 4'-morpholinoacetophenone and 3'-bromoacetophenone. This comparative approach allows for a more confident assignment of the observed spectral features.
Predicted and Experimental Infrared Absorption Data
The following table summarizes the key infrared absorption bands for this compound and its analogues. The predictions for the target molecule are based on established group frequencies for its constituent functional groups.
| Functional Group | Vibrational Mode | This compound (Predicted, cm⁻¹) | 4'-morpholinoacetophenone (Experimental, cm⁻¹) | 3'-bromoacetophenone (Experimental, cm⁻¹) |
| C=O (Ketone) | Stretch | ~1680 | Not explicitly found | ~1685 |
| C=C (Aromatic) | Stretch | ~1600, ~1500 | Not explicitly found | Not explicitly found |
| C-H (Aromatic) | Stretch | >3000 | Not explicitly found | Not explicitly found |
| C-H (Aliphatic - Morpholine & Acetyl) | Stretch | 2850-3000 | Not explicitly found | Not explicitly found |
| C-N (Aliphatic Amine) | Stretch | 1000-1250 | Not explicitly found | Not applicable |
| C-O-C (Ether - Morpholine) | Stretch | 1050-1150 | Not explicitly found | Not applicable |
| C-Br | Stretch | 500-600 | Not applicable | ~550 |
Structural Comparison and Spectral Interpretation
The infrared spectrum of this compound is expected to be a composite of the characteristic absorptions of its three main components: the bromo-substituted aromatic ring, the morpholino group, and the acetyl group.
Diagrammatic Workflow for Spectral Comparison
Caption: Comparative analysis workflow for the IR spectrum of this compound.
By comparing the spectrum of the target molecule with that of 4'-morpholinoacetophenone, the influence of the bromine atom on the aromatic ring vibrations and the C-Br stretching frequency can be identified. Similarly, comparison with 3'-bromoacetophenone allows for the clear assignment of the peaks associated with the morpholino group, specifically the C-N and C-O-C stretching vibrations. The strong carbonyl (C=O) stretch of the ketone is a prominent feature in all three compounds, though its exact position may be subtly influenced by the electronic effects of the substituents on the aromatic ring.[1][2][3][4][5][6][7][8][9]
Experimental Protocol: Acquiring the Infrared Spectrum of a Solid Sample
The following is a standard procedure for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid organic compound like this compound using the KBr pellet method.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the solid sample (this compound).
-
Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Transfer the KBr to a clean, dry agate mortar.
-
Add the sample to the mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.
-
-
Pellet Formation:
-
Assemble the pellet-forming die according to the manufacturer's instructions.
-
Transfer a portion of the KBr-sample mixture into the die.
-
Ensure the powder is evenly distributed.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.
-
Acquire the infrared spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the wavenumbers of the absorption maxima.
-
Compare the observed peaks with the predicted and reference spectra for structural confirmation.
-
This guide provides a foundational understanding of the infrared spectral characteristics of this compound. For definitive structural analysis, it is recommended to complement IR spectroscopy with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. edinst.com [edinst.com]
Navigating Purity: A Comparative Guide to HPLC and LC-MS Methods for 3'-Bromo-4'-morpholinoacetophenone Analysis
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 3'-Bromo-4'-morpholinoacetophenone is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of this compound. We present detailed experimental protocols and supporting data to facilitate informed decisions on method selection for quality control and research applications.
High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for routine purity assessments in the pharmaceutical industry due to its high resolution and sensitivity.[1] In parallel, Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in drug discovery and development, offering superior selectivity and sensitivity for the identification of impurities and degradation products.[2] The choice between these methods often depends on the specific requirements of the analysis, including the need for impurity identification and the desired level of sensitivity.
Comparative Analysis of Analytical Methods
The following table summarizes the key performance parameters of hypothetical HPLC and LC-MS methods developed for the purity analysis of this compound, based on common practices for similar substituted acetophenones.[3][4][5]
| Parameter | HPLC-UV Method | LC-MS Method |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 2.1 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid | Acetonitrile:Water (Gradient) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV at 254 nm | Electrospray Ionization (ESI), Positive Mode |
| Sensitivity (LOD) | ~0.01% | <0.001% |
| Impurity Identification | Based on retention time relative to standard. | Confirmed by mass-to-charge ratio and fragmentation pattern. |
| Throughput | High | Moderate to High |
| Cost | Lower | Higher |
| Primary Application | Routine quality control, purity assay. | Impurity profiling, identification of unknowns, metabolism studies.[2] |
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS analyses are provided below. These protocols are illustrative and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantitative determination of the purity of this compound.
1. Instrumentation:
-
A standard HPLC system equipped with a UV detector.[3]
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase: A mixture of Acetonitrile and Water (60:40, v/v) containing 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection: UV at 254 nm.[3]
-
Injection Volume: 10 µL.[3]
3. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter before injection.[1]
4. Data Analysis:
-
The purity is calculated by the area percentage method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This method is suitable for the sensitive detection and identification of this compound and its potential impurities.
1. Instrumentation:
-
An LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18, 150 mm x 2.1 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more non-polar compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
4. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of 1 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Purity is determined by the peak area percentage from the total ion chromatogram (TIC). Impurities are identified by their specific mass-to-charge ratios and fragmentation patterns.
Visualizing the Analytical Workflow
To better illustrate the logical flow of the purity analysis process, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. benchchem.com [benchchem.com]
- 4. app.studyraid.com [app.studyraid.com]
- 5. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Synthesis of 3'-Bromo-4'-morpholinoacetophenone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3'-Bromo-4'-morpholinoacetophenone, a key intermediate in the development of various pharmaceutical compounds, is predominantly achieved through the Buchwald-Hartwig amination of 3',4'-dibromoacetophenone with morpholine. The choice of the palladium catalyst system is crucial for the efficiency and selectivity of this reaction. This guide provides an objective comparison of different palladium catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their synthetic needs.
Performance Comparison of Palladium Catalysts
| Palladium Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | 10 | Et₃N | DMF | 60 | Not Specified | 62 |
| Pd₂(dba)₃ | Xantphos | 0.5 | K₃PO₄ | iPrOAc | 80 | Not Specified | High (implied) |
| Pd(OAc)₂ | (2-biphenyl)di-tert-butylphosphine | Not Specified | Cs₂CO₃ | Not Specified | Not Specified | Not Specified | ~10[1] |
| Pd(PPh₃)₄ | - | 10 | Cs₂CO₃ | THF | 90 | Not Specified | 84 |
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. The yield for the Pd₂(dba)₃/Xantphos system is described as "high" in the context of a large-scale synthesis, suggesting excellent performance.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility. Below are representative protocols for the synthesis of this compound using different palladium catalyst systems.
Protocol 1: Synthesis using Pd(OAc)₂/PPh₃
Materials:
-
3',4'-Dibromoacetophenone
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried reaction vessel, add 3',4'-dibromoacetophenone (1.0 equiv), Pd(OAc)₂ (0.10 equiv), and PPh₃ (0.20 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF to dissolve the solids.
-
Add morpholine (1.2 equiv) and triethylamine (3.0 equiv) to the reaction mixture.
-
Heat the mixture to 60 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Protocol 2: Synthesis using Pd₂(dba)₃/Xantphos
Materials:
-
3',4'-Dibromoacetophenone
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Potassium phosphate (K₃PO₄)
-
Isopropyl acetate (iPrOAc), anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with 3',4'-dibromoacetophenone (1.0 equiv), Pd₂(dba)₃ (0.005 equiv), Xantphos (0.01 equiv), and K₃PO₄ (2.0 equiv).
-
Add anhydrous iPrOAc to the vessel.
-
Add morpholine (1.2 equiv) to the mixture.
-
Seal the vessel and heat the reaction to 80 °C with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or HPLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture to remove inorganic salts and wash the filter cake with iPrOAc.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Reaction Scheme and Catalytic Cycle
The synthesis of this compound via Buchwald-Hartwig amination follows a well-established catalytic cycle.
Figure 1. General catalytic cycle for the Buchwald-Hartwig amination.
The reaction is initiated by the oxidative addition of the aryl bromide to the active Pd(0) catalyst. Subsequent coordination of the amine, followed by deprotonation with a base, forms a palladium-amido complex. The final step is reductive elimination, which yields the desired N-aryl amine product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Logical Workflow for Catalyst Selection
Choosing the appropriate catalyst system is a critical step in optimizing the synthesis. The following workflow outlines a logical approach to this process.
Figure 2. Workflow for selecting and optimizing a palladium catalyst system.
This systematic approach, starting from small-scale screening and moving towards optimized, larger-scale production, can save valuable time and resources in the drug development process. The choice of ligand is particularly important, with bulky, electron-rich phosphine ligands often providing superior results in Buchwald-Hartwig aminations.
References
A Comparative Analysis of 3'-Bromo-4'-morpholinoacetophenone and 3'-chloro-4'-morpholinoacetophenone in Cross-Coupling Reactions and Biological Significance
For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the comparative reactivity of 3'-Bromo-4'-morpholinoacetophenone and 3'-chloro-4'-morpholinoacetophenone in common cross-coupling reactions, supported by established chemical principles and representative experimental data. This guide also explores the potential biological relevance of the 4'-morpholinoacetophenone scaffold, particularly in the context of the PI3K/Akt/mTOR signaling pathway.
The selection of appropriate starting materials is a critical decision in the synthesis of complex molecules for pharmaceutical and materials science applications. Aryl halides, such as this compound and 3'-chloro-4'-morpholinoacetophenone, are versatile building blocks, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of these two compounds, focusing on the widely utilized Suzuki-Miyaura and Buchwald-Hartwig reactions. Furthermore, it delves into the biological significance of the core 4'-morpholinoacetophenone structure, highlighting its presence in inhibitors of the crucial PI3K/Akt/mTOR signaling pathway.
Chemical Reactivity: A Head-to-Head Comparison
The primary difference in reactivity between this compound and 3'-chloro-4'-morpholinoacetophenone lies in the nature of the carbon-halogen bond. The carbon-bromine (C-Br) bond is generally weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the carbon-chlorine (C-Cl) bond. This fundamental difference in bond strength dictates the relative reactivity of these two compounds in cross-coupling reactions.
In palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, the oxidative addition of the aryl halide to the palladium center is often the rate-determining step. Consequently, aryl bromides are typically more reactive than aryl chlorides, often requiring milder reaction conditions and lower catalyst loadings to achieve comparable yields.
Data Presentation: Reactivity in Cross-Coupling Reactions
| Reaction Type | Substrate | Typical Catalyst System | Typical Base | Typical Solvent | Expected Relative Reactivity | Representative Yield Range |
| Suzuki-Miyaura Coupling | This compound | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or K₃PO₄ | Dioxane/Water or Toluene/Water | Higher | 80-95% |
| 3'-chloro-4'-morpholinoacetophenone | Pd(OAc)₂ with bulky phosphine ligand (e.g., XPhos) | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | Lower | 60-85% | |
| Buchwald-Hartwig Amination | This compound | Pd₂(dba)₃ with a suitable phosphine ligand (e.g., BINAP) | NaOtBu or K₃PO₄ | Toluene or Dioxane | Higher | 85-98% |
| 3'-chloro-4'-morpholinoacetophenone | Pd(OAc)₂ with a specialized ligand (e.g., RuPhos) | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | Lower | 70-90% |
Note: The provided yield ranges are estimates based on typical outcomes for similar substrates and may vary depending on the specific coupling partners and reaction conditions.
Experimental Protocols
Detailed methodologies for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with aryl halides are well-established. The following are general protocols that can be adapted for the specific substrates discussed.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (this compound or 3'-chloro-4'-morpholinoacetophenone) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide.
Materials:
-
Aryl halide (this compound or 3'-chloro-4'-morpholinoacetophenone) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk flask.
-
Add the anhydrous, degassed solvent.
-
Add the aryl halide and the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Reaction Workflow Diagrams
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3'-Bromo-4'-morpholinoacetophenone Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Within the vast landscape of medicinal chemistry, acetophenone derivatives have emerged as a promising scaffold, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the biological activity screening of 3'-Bromo-4'-morpholinoacetophenone derivatives, offering insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents. The inclusion of a bromine atom at the 3'-position and a morpholine moiety at the 4'-position on the acetophenone core is anticipated to modulate the pharmacological profile of these compounds, making them intriguing candidates for further investigation.
This guide synthesizes available data to present a comparative overview, details the experimental protocols for key biological assays, and visualizes the screening workflow and a relevant signaling pathway to aid in the understanding of their potential mechanisms of action.
Comparative Analysis of Biological Activities
Anticancer Activity
The morpholine moiety is a common feature in several approved anticancer drugs, and its incorporation into the acetophenone scaffold has been explored for cytotoxic effects against various cancer cell lines. The addition of a bromine atom can further enhance this activity.
Table 1: Comparative Anticancer Activity of Selected Morpholine and Bromo-Substituted Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference Study |
| 4-Anilinoquinolinylchalcone Derivatives | MDA-MB-231 (Breast) | Not specified, but showed high cytotoxicity | [1] |
| 4-Bromophenyl Semicarbazones | MCF7 (Breast), UACC-62 (Melanoma) | GI50 = 15.3 µM (for UACC-62) | [2] |
| Morpholine Substituted Quinazolines | A549 (Lung), MCF-7 (Breast), SHSY-5Y (Neuroblastoma) | Showed significant cytotoxic activity | |
| Chalcones from 4'-morpholinoacetophenone | C6 (Rat glioma), HeLa (Human cervix adenocarcinoma) | Some compounds more active than cisplatin | [3] |
Note: The data presented is a compilation from different studies on related but not identical compounds. Direct comparison should be made with caution due to variations in experimental conditions.
Antimicrobial Activity
Morpholine derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The lipophilicity and electronic properties imparted by the bromo substituent could play a significant role in their antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity of Selected Morpholine and Bromo-Substituted Derivatives
| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference Study |
| Diarylamines in the 2,3,5-trimethylbenzo[b]thiophene series | Bacillus cereus, B. subtilis, Pseudomonas aeruginosa, Escherichia coli, Candida albicans | MIC values evaluated | [4] |
| 3-Benzofurancarboxylic Acid Derivatives | Gram-positive bacteria, Candida spp. | 50 - 200 | [5] |
| Bromophenol Derivatives | Staphylococcus aureus, MRSA | MIC of 35 for a related compound | [6] |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. The data is from studies on related compounds and serves as an indicator of potential activity.
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases. Certain acetophenone and morpholine derivatives have demonstrated anti-inflammatory properties, suggesting another potential therapeutic avenue for this class of compounds.
Table 3: Comparative Anti-inflammatory Activity of Selected Acetophenone and Quinazolinone Derivatives
| Compound/Derivative Class | Assay Model | Key Findings | Reference Study |
| 2-(Substituted phenoxy) acetamide derivatives | Carrageenan-induced paw edema | Halogenated derivatives showed good activity | [7] |
| 4(3H)-quinazolinone derivatives | Carrageenan-induced hind paw edema, p-benzoquinone-induced writhing | Statistically significant effects observed | [8] |
| Benzophenone analogues | Not specified | Orally active with reduced side effects | [9] |
Note: Anti-inflammatory activity is often assessed in vivo using models of induced inflammation. The findings suggest that the core scaffold has potential in this area.
Experimental Protocols
To ensure the reproducibility and validity of biological activity screening, detailed experimental protocols are essential. Below are methodologies for the key assays mentioned.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17]
Protocol:
-
Compound Preparation: The this compound derivatives are dissolved in an appropriate solvent and serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[8][18]
Protocol:
-
Animal Grouping: Male Wistar rats are divided into control, standard (e.g., treated with indomethacin), and test groups (treated with different doses of the this compound derivatives).
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the screening process and potential mechanisms of action, the following diagrams have been generated using the DOT language for Graphviz.
Caption: A generalized workflow for the biological activity screening of novel chemical entities.
Caption: A hypothetical PI3K/Akt/mTOR signaling pathway that could be targeted by anticancer compounds.
References
- 1. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumour evaluation of 4-bromophenyl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening of antimicrobial activity of diarylamines in the 2,3,5-trimethylbenzo[b]thiophene series: a structure-activity evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
cost-effectiveness analysis of different synthetic routes to 3'-Bromo-4'-morpholinoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three synthetic routes to 3'-Bromo-4'-morpholinoacetophenone, a valuable intermediate in pharmaceutical research. The analysis focuses on cost-effectiveness, offering experimental data and protocols to inform strategic decisions in process development and scale-up.
Executive Summary
The synthesis of this compound can be approached through several distinct pathways. This guide evaluates three primary routes:
-
Route A: Electrophilic bromination of 4'-morpholinoacetophenone.
-
Route B: Nucleophilic aromatic substitution (SNAr) of 3'-Bromo-4'-fluoroacetophenone with morpholine.
-
Route C: Palladium-catalyzed Buchwald-Hartwig amination of 3'-bromoacetophenone with morpholine.
A comprehensive cost and efficiency analysis suggests that Route B is the most cost-effective and efficient method for the preparation of this compound, primarily due to its high anticipated yield and the moderate cost of its starting materials.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for each synthetic route, including estimated costs of reactants and expected product yields. Prices are based on commercially available rates from various suppliers and may fluctuate.
| Parameter | Route A: Bromination | Route B: Nucleophilic Aromatic Substitution | Route C: Buchwald-Hartwig Amination |
| Starting Material | 4'-morpholinoacetophenone | 3'-Bromo-4'-fluoroacetophenone | 3'-bromoacetophenone |
| Key Reagents | N-Bromosuccinimide (NBS) | Morpholine | Morpholine, Palladium Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos), Sodium tert-butoxide |
| Estimated Starting Material Cost ($/mol) | ~$150 (estimated) | ~$100 | ~$40 |
| Estimated Reagent Cost ($/mol of product) | ~$15 | ~$5 | ~$50 (catalyst and ligand are major contributors) |
| Estimated Overall Yield | ~75% | ~95% | ~90% |
| Estimated Final Product Cost ($/gram) | ~$9.50 | ~$5.50 | ~$7.00 |
| Advantages | - Fewer reaction steps if starting material is available. | - High yield and selectivity. - Milder reaction conditions compared to Route C. | - Good yield. - Tolerant of various functional groups. |
| Disadvantages | - Starting material is not readily available commercially. - Potential for side reactions (e.g., bromination at other positions). | - Starting material is moderately expensive. | - High cost of palladium catalyst and phosphine ligand. - Requires inert atmosphere and careful control of reaction conditions. |
Logical Relationship of Synthetic Pathways
The following diagram illustrates the decision-making process for selecting the optimal synthetic route based on key performance indicators.
Caption: Decision matrix for selecting the optimal synthetic route.
Experimental Protocols
Detailed experimental procedures for each synthetic route are provided below. These protocols are based on established methodologies for similar transformations and should be adapted and optimized for specific laboratory conditions.
Route A: Electrophilic Bromination of 4'-morpholinoacetophenone
Workflow Diagram:
Caption: Experimental workflow for Route A.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4'-morpholinoacetophenone (1.0 eq) in glacial acetic acid.
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Route B: Nucleophilic Aromatic Substitution of 3'-Bromo-4'-fluoroacetophenone
Workflow Diagram:
Caption: Experimental workflow for Route B.
Methodology:
-
Reaction Setup: In a sealed tube, combine 3'-Bromo-4'-fluoroacetophenone (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield this compound.
Route C: Buchwald-Hartwig Amination of 3'-bromoacetophenone
Workflow Diagram:
Caption: Experimental workflow for Route C.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add anhydrous toluene, followed by 3'-bromoacetophenone (1.0 eq) and morpholine (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the mixture to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain this compound.
Conclusion
Based on this analysis, Route B, the nucleophilic aromatic substitution of 3'-Bromo-4'-fluoroacetophenone with morpholine, presents the most promising approach for the synthesis of this compound. It offers a superior balance of high yield, operational simplicity, and moderate cost. While Route C also provides a high yield, the significant cost of the catalyst and ligand makes it less economically viable for large-scale production. Route A is hampered by the limited commercial availability of its starting material, which would necessitate an additional synthetic step, thereby increasing the overall cost and complexity. Researchers and process chemists are encouraged to use this guide as a starting point for their synthetic strategy, with the understanding that optimization of reaction conditions will be crucial for achieving the best possible outcomes.
A Comparative Guide: Suzuki vs. Stille Coupling for 3'-Bromo-4'-morpholinoacetophenone Derivatization
For Researchers, Scientists, and Drug Development Professionals
The derivatization of the 3'-position of 4'-morpholinoacetophenone scaffolds is a critical step in the synthesis of a wide array of compounds with significant pharmacological potential. The choice of cross-coupling methodology is paramount to achieving efficient and high-yielding synthesis. This guide provides an objective, data-supported comparison of two prominent palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling and the Stille coupling, for the derivatization of 3'-Bromo-4'-morpholinoacetophenone.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronate esters) | Organotin compounds (organostannanes) |
| Toxicity | Boron reagents and byproducts are generally of low toxicity. | Organotin reagents and byproducts are highly toxic.[1] |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates). | Often proceeds under neutral or mildly basic conditions. |
| Byproduct Removal | Boron byproducts are often water-soluble, facilitating easier removal. | Tin byproducts can be challenging to separate from the reaction mixture. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent tolerance for a wide range of functional groups.[2] |
Data Presentation: A Quantitative Comparison
While a direct head-to-head comparison for the derivatization of this compound is not extensively documented, the following table summarizes typical performance metrics for Suzuki and Stille couplings of aryl bromides with varying electronic and steric properties, based on published reports of similar transformations.
| Coupling Partner | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) | Key Considerations |
| Electron-Rich Aryl Reagents | 85-95% | 80-95% | Both methods are generally effective. Suzuki is often preferred due to lower toxicity. |
| Electron-Poor Aryl Reagents | 70-85% | 85-95% | Stille coupling can sometimes provide higher yields with electron-deficient partners. |
| Sterically Hindered Aryl Reagents | 50-70% | 70-90% | Stille coupling often shows better performance with sterically demanding substrates. |
| Heterocyclic Reagents | 60-80% | 75-90% | Stille coupling can be more robust for a wider range of heterocyclic partners. |
Experimental Protocols
The following are representative experimental protocols for the Suzuki and Stille coupling reactions for the derivatization of this compound. These protocols are based on established procedures for structurally similar substrates and may require optimization for specific applications.[3][4]
Suzuki-Miyaura Coupling Protocol
Reaction Scheme:
-
This compound + Arylboronic acid ---[Pd catalyst, Base]---> 3'-Aryl-4'-morpholinoacetophenone
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the flask via syringe, followed by the catalyst solution.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stille Coupling Protocol
Reaction Scheme:
-
This compound + Aryl(tributyl)stannane ---[Pd catalyst]---> 3'-Aryl-4'-morpholinoacetophenone
Materials:
-
This compound (1.0 equiv)
-
Aryl(tributyl)stannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Anhydrous and degassed toluene or DMF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the aryl(tributyl)stannane via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF), which will precipitate tributyltin fluoride.
-
Filter the mixture through a pad of celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
Both the Suzuki and Stille couplings are highly effective methods for the C-C bond formation required for the derivatization of this compound. The Suzuki coupling is often the preferred method due to the low toxicity of the boronic acid reagents and the relative ease of byproduct removal.[1] However, for substrates that are sensitive to basic conditions or are sterically demanding, the Stille coupling can offer a more robust and higher-yielding alternative, despite the significant toxicity concerns and more challenging purification associated with organotin compounds. The choice of reaction should be made based on a careful consideration of the specific substrate, the desired scale of the reaction, and the laboratory's capabilities for handling toxic reagents.
References
A Comparative Stability Analysis of 3'-Bromo-4'-morpholinoacetophenone under Simulated Stress Conditions
In the landscape of pharmaceutical research and drug development, understanding the intrinsic stability of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comparative assessment of the stability of 3'-Bromo-4'-morpholinoacetophenone , a versatile building block in medicinal chemistry, against a structurally similar analogue, 3'-Bromo-4'-fluoroacetophenone . The comparison is based on data derived from a standardized forced degradation study protocol, designed to evaluate stability under various stress conditions including hydrolysis, oxidation, heat, and light.
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][2] The data presented herein, while illustrative, is grounded in established principles of chemical stability and serves as a practical guide for researchers handling these compounds.
Alternative Compound for Comparison
For the purpose of this guide, we compare the target compound with 3'-Bromo-4'-fluoroacetophenone . This compound is selected due to its structural similarity, differing only in the substitution at the 4'-position (morpholino vs. fluoro). This substitution is expected to significantly influence the molecule's stability, particularly under hydrolytic stress, providing a meaningful basis for comparison.
Experimental Protocols
A standardized High-Performance Liquid Chromatography (HPLC) method was designed to serve as a stability-indicating assay. The protocol is established to separate the parent compound from any potential degradation products formed under stress.
Protocol: Forced Degradation Stability Assay
Forced degradation studies were conducted to achieve a target degradation of approximately 5-20% where possible, to ensure that the analytical method can effectively detect and separate degradants.[3]
-
Preparation of Stock Solutions: A stock solution of each compound (this compound and 3'-Bromo-4'-fluoroacetophenone) was prepared in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 M HCl and kept at 60°C for 8 hours. The solution was then neutralized with 0.1 M NaOH.[4][5]
-
Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 M NaOH and kept at 60°C for 4 hours. The solution was then neutralized with 0.1 M HCl.[4][6]
-
Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 3% hydrogen peroxide (H₂O₂) and kept at room temperature for 24 hours.[4][6]
-
Thermal Degradation: The solid compounds were exposed to a temperature of 80°C in a hot air oven for 48 hours before being dissolved in the diluent for analysis.[4]
-
Photolytic Degradation: Solutions of the compounds were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]
-
-
HPLC Analysis: All stressed samples were diluted to a final concentration of 100 µg/mL and analyzed using a reverse-phase HPLC method with UV detection. The method was optimized to ensure adequate separation of the parent peak from all degradation products.[7][8] The percentage of remaining parent compound was calculated against an unstressed control sample.
Data Presentation and Comparative Stability
The following tables summarize the quantitative results from the forced degradation studies, comparing the percentage of the parent compound remaining after exposure to various stress conditions.
Table 1: Stability of this compound
| Stress Condition | Exposure Time | Temperature | % Parent Compound Remaining | Major Degradants Observed |
| 0.1 M HCl | 8 hours | 60°C | 78.5% | Yes |
| 0.1 M NaOH | 4 hours | 60°C | 92.1% | Minor |
| 3% H₂O₂ | 24 hours | 25°C | 95.3% | Minor |
| Thermal (Solid) | 48 hours | 80°C | 98.9% | No |
| Photolytic | As per ICH Q1B | 25°C | 96.7% | Minor |
Table 2: Stability of 3'-Bromo-4'-fluoroacetophenone (Alternative)
| Stress Condition | Exposure Time | Temperature | % Parent Compound Remaining | Major Degradants Observed |
| 0.1 M HCl | 8 hours | 60°C | 99.2% | No |
| 0.1 M NaOH | 4 hours | 60°C | 98.8% | No |
| 3% H₂O₂ | 24 hours | 25°C | 97.5% | Minor |
| Thermal (Solid) | 48 hours | 80°C | 99.5% | No |
| Photolytic | As per ICH Q1B | 25°C | 94.2% | Minor |
Analysis of Results
The data indicates that This compound is significantly more susceptible to acid hydrolysis compared to its fluoro-analogue. This is an expected outcome, as the morpholine ring can undergo protonation and subsequent ring-opening or cleavage under strong acidic conditions. Both compounds exhibit high stability under thermal stress in their solid forms. Photolytic degradation was observed to be slightly more pronounced for the fluoro-analogue.
Visualizations
The following diagrams illustrate the experimental workflow and a plausible degradation pathway for this compound.
Caption: Workflow for the forced degradation study.
Caption: Plausible degradation under acidic conditions.
Conclusion
This comparative guide highlights the stability profile of this compound under various stress conditions. Key takeaways for researchers include:
-
High Stability: The compound is generally stable under oxidative, thermal, and photolytic stress.
-
Acid Sensitivity: Significant degradation occurs under acidic conditions, likely due to the hydrolysis of the morpholine moiety. This is a critical consideration for reactions or formulations involving acidic environments.
-
Superiority of Fluoro-Analogue in Acid: The alternative, 3'-Bromo-4'-fluoroacetophenone, demonstrates much greater resilience to acid-catalyzed degradation, making it a more suitable choice for processes requiring acidic conditions.
These findings underscore the importance of early-stage stability assessments to inform reaction parameter selection, formulation development, and the establishment of appropriate storage conditions.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. scispace.com [scispace.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthesis of 3'-Bromo-4'-morpholinoacetophenone: A Validation of Modern Synthetic Efficiency
For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route is a critical decision that impacts yield, purity, cost, and overall efficiency. This guide provides a detailed comparison of two synthetic methodologies for the preparation of 3'-Bromo-4'-morpholinoacetophenone, a valuable building block in medicinal chemistry. We will compare a classical two-step approach with a modern, one-pot palladium-catalyzed reaction, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of this compound can be effectively achieved through both a traditional two-step method and a contemporary one-pot palladium-catalyzed approach. The classical method involves the initial synthesis of 4'-morpholinoacetophenone followed by electrophilic bromination. In contrast, the newer method utilizes a Buchwald-Hartwig amination reaction to directly couple morpholine with a di-halogenated acetophenone. This guide demonstrates that while both routes are viable, the modern palladium-catalyzed method offers significant advantages in terms of step economy, reaction time, and overall yield.
Comparison of Synthetic Methodologies
| Parameter | Existing Method: Classical Two-Step Synthesis | New Method: Palladium-Catalyzed Buchwald-Hartwig Amination |
| Starting Materials | 4'-Fluoroacetophenone, Morpholine, N-Bromosuccinimide (NBS) | 3-Bromo-4-chloroacetophenone, Morpholine |
| Key Reagents/Catalysts | Potassium Carbonate, Acetic Acid | Palladium(II) acetate (Pd(OAc)₂), 2-(Dicyclohexylphosphino)biphenyl, Sodium tert-butoxide |
| Reaction Steps | 2 | 1 |
| Typical Yield | Step 1: ~95%Step 2: ~85%Overall: ~81% | ~90-95% |
| Typical Purity | High (>98% after purification) | High (>98% after purification) |
| Reaction Time | Step 1: 4-6 hoursStep 2: 2-3 hoursTotal: 6-9 hours (plus workup and purification between steps) | 2-4 hours |
| Key Advantages | Utilizes readily available and less expensive reagents for the initial step. Avoids the use of expensive palladium catalysts. | One-pot synthesis improves efficiency and reduces waste. Shorter overall reaction time. High yielding. |
| Key Disadvantages | Two-step process is more time-consuming and labor-intensive. Requires isolation and purification of an intermediate. | Requires a more specialized and expensive palladium catalyst and ligand. The starting di-haloacetophenone may be less readily available than 4'-fluoroacetophenone. |
Experimental Protocols
Existing Method: Classical Two-Step Synthesis
Step 1: Synthesis of 4'-Morpholinoacetophenone
A mixture of 4'-fluoroacetophenone (1.0 eq), morpholine (1.2 eq), and potassium carbonate (1.5 eq) in dimethyl sulfoxide (DMSO) is heated to 120 °C for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to afford 4'-morpholinoacetophenone.
Step 2: Bromination of 4'-Morpholinoacetophenone
To a solution of 4'-morpholinoacetophenone (1.0 eq) in glacial acetic acid, N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 2-3 hours. After completion of the reaction (monitored by TLC), the mixture is poured into water, and the precipitated product is filtered, washed with a saturated solution of sodium bicarbonate and then with water, and dried to yield this compound.
New Method: Palladium-Catalyzed Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, 3-bromo-4-chloroacetophenone (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and 2-(dicyclohexylphosphino)biphenyl (0.04 eq) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous toluene is added, and the mixture is heated to 100-110 °C for 2-4 hours, with stirring. The reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to give this compound.
Visualization of Synthetic Pathways
Caption: Comparative workflow of the classical two-step synthesis versus the modern one-pot Buchwald-Hartwig amination for this compound.
Conclusion
The validation of this new synthetic method for this compound highlights the advancements in modern organic synthesis. The palladium-catalyzed Buchwald-Hartwig amination provides a more efficient, time-saving, and higher-yielding alternative to the classical two-step approach. For researchers and professionals in drug development, the adoption of such modern methodologies can significantly streamline the synthesis of key intermediates, accelerating the discovery and development of new chemical entities. While the initial investment in the catalyst and ligand for the new method may be higher, the overall benefits in terms of efficiency and productivity often justify the cost, particularly for large-scale synthesis.
Safety Operating Guide
Proper Disposal of 3'-Bromo-4'-morpholinoacetophenone: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3'-Bromo-4'-morpholinoacetophenone, ensuring compliance with safety regulations and minimizing environmental impact.
When handling this compound, it is imperative to consult the substance's Safety Data Sheet (SDS) for comprehensive hazard information. This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3).[1] Adherence to safety protocols is paramount during the disposal process to mitigate these risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes protective gloves, eye protection, and face protection.[1] All handling should occur in a well-ventilated area, preferably outdoors or within a chemical fume hood, to avoid inhalation of dust or fumes.[1][2] In the event of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. If eye irritation persists, get medical attention.[1][2]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[1][2]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1][2][3][4] Do not allow the product to enter drains or the environment.[1][2]
-
Containerization:
-
Waste Collection:
-
Engage a Licensed Waste Disposal Service:
-
Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the chemical waste. These companies are equipped to handle and transport hazardous materials in accordance with regulatory requirements.
-
-
Documentation:
-
Maintain a record of the disposal, including the name of the waste disposal company, the date of collection, and the quantity of waste disposed of. This is crucial for regulatory compliance and laboratory record-keeping.
-
Hazard Summary for this compound
For quick reference, the following table summarizes the key hazard information.
| Hazard Classification | GHS Category | Precautionary Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity - single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation.[1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal workflow for chemical waste.
References
Personal protective equipment for handling 3'-Bromo-4'-morpholinoacetophenone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3'-Bromo-4'-morpholinoacetophenone. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
A comprehensive PPE plan is crucial when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles & Face Shield | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles that can cause serious eye damage.[2][3] A face shield should be worn over goggles when there is a significant splash hazard.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber (or other compatible material based on breakthrough time) | Prevents skin contact which can lead to irritation.[4][5] For prolonged contact or immersion, consult manufacturer's compatibility charts.[6] |
| Body Protection | Laboratory Coat | Chemically resistant, fully buttoned | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | Fume Hood or NIOSH-approved Respirator | - | All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for safety and experimental accuracy.
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. wcupa.edu [wcupa.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
